ZD-4190
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTGTVGEKMZEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZD-4190: A Technical Deep Dive into its Mechanism of Action as a VEGF Receptor Tyrosine Kinase Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of ZD-4190, a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and preclinical anti-tumor activity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action: Targeting Angiogenesis at its Source
This compound is a substituted 4-anilinoquinazoline that functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGF receptors.[1] Its primary targets are the key mediators of angiogenesis, VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1][2] By blocking the ATP-binding site, this compound prevents the autophosphorylation and subsequent activation of these receptors, thereby abrogating the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[1] Notably, this compound exhibits a significantly higher potency for KDR, which is considered the primary transducer of VEGF-driven mitogenic signals in endothelial cells.[1] In addition to its anti-VEGFR activity, this compound has also been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[3]
The targeted inhibition of VEGFR signaling by this compound leads to a potent anti-angiogenic effect, effectively cutting off the blood supply that tumors rely on for growth and metastasis. This is substantiated by its profound inhibitory effect on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro and its broad-spectrum anti-tumor activity in various preclinical xenograft models.[1][2]
Quantitative Analysis of In Vitro and In Vivo Efficacy
The potency and efficacy of this compound have been quantified across a range of preclinical studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity in enzymatic, cellular, and in vivo settings.
| Parameter | Target/System | Value | Reference |
| IC_50_ | VEGF-stimulated HUVEC Proliferation | 50 nM | [1] |
| IC_50_ | Proinvasive activity of VEGF in collagen gels | 10 nmol/L | [4] |
| Potency Comparison | KDR vs. Flt-1 | 24-fold more potent for KDR | [1] |
| IC_50_ | Tumor Cell Growth (in vitro) | >25 µM | |
| Table 1: In Vitro Activity of this compound |
| Xenograft Model | Host Strain | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |
| Breast (unspecified) | Athymic Nude Mice | 100 mg/kg/day, p.o. for 21 days | 79 - 95% | [1] |
| Lung (Calu-6) | Athymic Nude Mice | 100 mg/kg/day, p.o. for 21 days | 79 - 95% | [1] |
| Prostate (PC-3) | Athymic Nude Mice | 100 mg/kg/day, p.o. for 21 days | 79 - 95% | [1] |
| Ovarian (unspecified) | Athymic Nude Mice | 100 mg/kg/day, p.o. for 21 days | 79 - 95% | [1] |
| Colon (HCT8/S11) | Athymic Mice | 50 mg/kg/day, p.o. | 70% | [4] |
| Table 2: In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models |
| Xenograft Model | Parameter Measured | Treatment Dose and Schedule | Effect | Reference |
| Prostate (PC-3) | Endothelial Permeability (K_trans_) | 100 mg/kg, p.o. (2 doses) | 31% reduction | [3] |
| Prostate (PC-3) | Endothelial Permeability (K_trans_) | 100 mg/kg, p.o. (8 doses) | 53% reduction | [3] |
| Table 3: In Vivo Pharmacodynamic Effects of this compound |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Receptor Tyrosine Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-1 (Flt-1) and VEGFR-2 (KDR).
-
Plate Coating : 96-well microplates are coated with a synthetic substrate, such as poly(Glu, Ala, Tyr), which can be phosphorylated by the tyrosine kinases.
-
Enzyme and Inhibitor Incubation : Recombinant human VEGFR-1 or VEGFR-2 tyrosine kinase domains are pre-incubated with varying concentrations of this compound in a buffer containing MnCl₂.
-
Kinase Reaction Initiation : The kinase reaction is initiated by the addition of a suboptimal concentration of ATP (to allow for competitive inhibition). The plates are then incubated to allow for substrate phosphorylation.
-
Detection : The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Quantification : A chromogenic or chemiluminescent substrate is added, and the resulting signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Data Analysis : The IC_50_ values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
VEGF-Stimulated HUVEC Proliferation Assay
This cell-based assay assesses the cytostatic effect of this compound on endothelial cells.
-
Cell Seeding : HUVECs are seeded at a density of approximately 5,000 cells per well in 96-well plates and allowed to attach overnight.
-
Serum Starvation (Optional) : To reduce basal proliferation, cells may be incubated in a low-serum medium for a period before treatment.
-
Treatment : The cells are then treated with a range of this compound concentrations in the presence of a predetermined optimal concentration of VEGF to stimulate proliferation. Control wells include cells with no treatment, cells with VEGF alone, and cells with this compound alone.
-
Incubation : The plates are incubated for 48 to 72 hours to allow for cell proliferation.
-
Proliferation Measurement : Cell proliferation is quantified using a metabolic assay such as the MTT assay or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of cell viability.
-
Data Analysis : The IC_50_ value is calculated by normalizing the data to the VEGF-stimulated control and fitting to a dose-response curve.
Human Tumor Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of this compound in a setting that mimics human tumor growth.
-
Animal Model : Immunocompromised mice, such as athymic nude or NOD-scid mice, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation : A suspension of human tumor cells (e.g., PC-3 for prostate, Calu-6 for lung) in a suitable medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Staging : Tumors are allowed to grow to a palpable and measurable size (e.g., 100-200 mm³). The tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Randomization and Treatment : Mice with established tumors are randomized into control and treatment groups. This compound is typically administered orally (p.o.) once daily, while the control group receives the vehicle.
-
Monitoring : Tumor volume and the body weight of the mice are measured 2-3 times per week to assess treatment efficacy and toxicity.
-
Endpoint and Analysis : The study is continued for a predefined period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size. The primary endpoint is the percentage of tumor growth inhibition, calculated by comparing the change in tumor volume in the treated group to the control group.
Conclusion
This compound is a potent, orally bioavailable inhibitor of VEGFR tyrosine kinases, with a primary mechanism of action centered on the inhibition of angiogenesis. Its ability to selectively target the key drivers of tumor neovascularization, coupled with its demonstrated efficacy in a broad range of preclinical models, underscores its potential as an anti-cancer therapeutic. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug developers working in the field of oncology and angiogenesis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of vascular endothelial growth factor (VEGF)-165 and semaphorin 3A-mediated cellular invasion and tumor growth by the VEGF signaling inhibitor ZD4190 in human colon cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ZD-4190: A Dual Inhibitor of VEGFR2 and EGFR Signaling
Introduction
ZD-4190 is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1] As a substituted 4-anilinoquinazoline, its primary mechanism of action is the inhibition of key receptor tyrosine kinases (RTKs) that are pivotal in tumor growth and angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) and Epidermal Growth Factor Receptor (EGFR).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites on the intracellular tyrosine kinase domains of both VEGFR2 and EGFR.[1] This dual inhibition disrupts the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.
VEGFR2 Inhibition
VEGF is a critical regulator of angiogenesis.[1] By potently inhibiting VEGFR2 and its family member Flt-1, this compound blocks VEGF-stimulated endothelial cell proliferation, a fundamental step in the formation of new blood vessels.[1] This anti-angiogenic activity is a key contributor to its broad-spectrum anti-tumor efficacy.
EGFR Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers intracellular signaling pathways that promote cell proliferation, survival, and migration.[3] Overexpression or constitutive activation of EGFR is a common feature in many types of cancer. This compound's inhibition of EGFR signaling directly targets the proliferative capacity of tumor cells.
Quantitative Data
The following tables summarize the quantitative data for this compound's inhibitory activity from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| VEGFR2 (KDR) Kinase Activity | Enzyme Assay | 0.04 µM | [1] |
| Flt-1 Kinase Activity | Enzyme Assay | 0.13 µM | [1] |
| FGFR1 Kinase Activity | Enzyme Assay | >100 µM | [1] |
| VEGF-Stimulated HUVEC Proliferation | HUVEC | ~0.05 µM | [1] |
| bFGF-Stimulated HUVEC Proliferation | HUVEC | >1.5 µM | [1] |
| EGFR Kinase Activity | Enzyme Assay | 21 nM | [4] |
| Tumor Cell Proliferation | Various (e.g., PC-3, Calu-6) | >25 µM | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | Treatment Dose (mg/kg/day, oral) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Prostate Carcinoma | PC-3 | Athymic Nude | 12.5 | 21 days | Significant | [1] |
| 25 | 21 days | Dose-dependent | [1] | |||
| 50 | 21 days | Dose-dependent | [1] | |||
| 100 | 21 days | ~80% | [1] | |||
| Lung Carcinoma | Calu-6 | Athymic Nude | 12.5 | 21 days | Significant | [1] |
| 25 | 21 days | Dose-dependent | [1] | |||
| 50 | 21 days | Dose-dependent | [1] | |||
| 100 | 21 days | ~95% | [1] | |||
| Breast Carcinoma | MDA-MB-231 | Athymic Nude | 100 | 21 days | ~79% | [1] |
| Ovarian Carcinoma | SK-OV-3 | Athymic Nude | 100 | 21 days | ~90% | [1] |
| Colon Carcinoma | HCT8/S11 | Athymic Nude | 50 | 21 days | 70% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Receptor Tyrosine Kinase (RTK) Inhibition Assay (ELISA-based)
This protocol is based on the methods described by Wedge et al. (2000).[1]
Objective: To determine the in vitro inhibitory activity of this compound against purified RTK domains.
Materials:
-
96-well ELISA plates coated with poly(Glu, Ala, Tyr) 6:3:1 random copolymer (Sigma)
-
Recombinant cytoplasmic domains of VEGFR2 (KDR), Flt-1, and EGFR
-
This compound dissolved in DMSO
-
Assay Buffer: HEPES (pH 7.4), 10 mM MnCl₂, 1 mM DTT
-
ATP solution (2 µM in Assay Buffer)
-
Anti-phosphotyrosine primary antibody (e.g., PY20)
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
TMB or ABTS substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer.
-
Add 20 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the coated 96-well plate.
-
Add 20 µL of the respective RTK enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Stop the reaction by washing the plate three times with Wash Buffer.
-
Add 50 µL of the anti-phosphotyrosine primary antibody (diluted in Wash Buffer with 1% BSA) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the HRP-conjugated secondary antibody (diluted in Wash Buffer with 1% BSA) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the TMB or ABTS substrate solution and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
HUVEC Proliferation Assay ([³H]Thymidine Incorporation)
This protocol is based on the methods described by Wedge et al. (2000).[1]
Objective: To assess the effect of this compound on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Primary HUVECs (passages 2-5)
-
Endothelial Cell Growth Medium (EGM)
-
M199 medium with 2% FBS
-
Recombinant human VEGF
-
This compound dissolved in DMSO
-
96-well tissue culture plates, gelatin-coated
-
[³H]Thymidine (1 µCi/µL)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed HUVECs into gelatin-coated 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in EGM.
-
Allow cells to attach overnight.
-
The next day, replace the medium with M199 containing 2% FBS and starve the cells for 4-6 hours.
-
Prepare serial dilutions of this compound in M199 with 2% FBS.
-
Add the diluted this compound or vehicle control to the wells.
-
Add VEGF to the appropriate wells to a final concentration of 10-20 ng/mL. Include wells with no VEGF as a baseline control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-6 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Wash the cells with PBS to remove unincorporated [³H]thymidine.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of VEGF-stimulated proliferation for each concentration of this compound and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol is a generalized procedure based on common practices for xenograft studies and details from Wedge et al. (2000).[1][6][7][8]
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in a human tumor xenograft model.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks old, female.[7][8]
-
Human tumor cell line (e.g., PC-3, Calu-6, MDA-MB-231, SK-OV-3).
-
Matrigel (optional, can improve tumor take rate).
-
This compound.
-
Vehicle for oral gavage (e.g., 1% Tween 80 in sterile water).[2]
-
Oral gavage needles.
-
Calipers for tumor measurement.
Procedure:
-
Culture the chosen tumor cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL. An equal volume of Matrigel can be mixed with the cell suspension.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation by suspending the required amount of compound in the vehicle. Sonication may be required to achieve a uniform suspension.
-
Administer this compound or vehicle to the respective groups daily via oral gavage at the desired doses (e.g., 12.5, 25, 50, 100 mg/kg).
-
Measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.[7]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows.
Conclusion
This compound is a potent dual inhibitor of VEGFR2 and EGFR signaling with demonstrated anti-angiogenic and anti-tumor activity in a variety of preclinical cancer models. Its oral bioavailability and broad-spectrum efficacy make it a significant compound in the study of anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and similar targeted therapies. Further investigation into its clinical potential and the mechanisms of resistance will be crucial for its future development.
References
- 1. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. Nude Mouse Xenograft Studies [bio-protocol.org]
- 8. The xenograft nude mouse model [bio-protocol.org]
An In-Depth Technical Guide to ZD-4190: Targeting VEGFR-2 for Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-4190 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of this compound, including its primary molecular target, mechanism of action, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are presented to support further research and development in the field of anti-angiogenic therapies.
Core Target and Mechanism of Action
The primary molecular target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). This compound is a substituted 4-anilinoquinazoline that functions as an ATP-competitive inhibitor of the receptor's intracellular tyrosine kinase domain.[1] By binding to the ATP pocket, this compound prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor-A (VEGF-A). This blockade of phosphorylation abrogates the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.
This compound exhibits significant selectivity for VEGFR-2 over other tyrosine kinases. It is also a potent inhibitor of VEGFR-1 (Flt-1) but with substantially lower affinity.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (nM) |
| VEGFR-2 (KDR) | Biochemical Kinase Assay | 29 ± 4 |
| VEGFR-1 (Flt-1) | Biochemical Kinase Assay | 708 ± 63 |
Table 1: IC50 values of this compound against VEGFR-1 and VEGFR-2.[2]
Key Experimental Protocols
Biochemical Kinase Assay (VEGFR-2)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against VEGFR-2 tyrosine kinase.
Objective: To quantify the IC50 value of this compound for the inhibition of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing VEGFR-2 kinase and the poly(Glu, Tyr) substrate in the kinase buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the amount of incorporated ³³P using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
HUVEC Proliferation Assay ([³H]Thymidine Incorporation)
This protocol describes a method to assess the anti-proliferative effect of this compound on VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).
Objective: To determine the IC50 of this compound in inhibiting VEGF-induced HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
This compound
-
[³H]Thymidine
-
Cell harvesting equipment
-
Scintillation counter
Methodology:
-
Seed HUVECs in 96-well plates at a density of approximately 5,000 cells per well in EGM supplemented with a low concentration of FBS (e.g., 0.5-1%) and allow them to attach overnight.[3]
-
Starve the cells in a basal medium with low serum for 24 hours to synchronize them.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of VEGF-A (e.g., 10-20 ng/mL).
-
After a 24-48 hour incubation period, add [³H]thymidine to each well and incubate for another 4-18 hours to allow for its incorporation into newly synthesized DNA.
-
Terminate the assay by washing the cells with PBS.
-
Lyse the cells or harvest them onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration and determine the IC50 value.
Signaling Pathway Analysis
This compound's inhibition of VEGFR-2 phosphorylation directly impacts downstream signaling pathways crucial for endothelial cell function. The two primary cascades affected are the PI3K/Akt and the MAPK/ERK pathways.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major downstream effector of VEGFR-2 and plays a critical role in promoting endothelial cell survival and proliferation. Upon VEGF-A binding, activated VEGFR-2 recruits and activates PI3K, which in turn leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates numerous downstream targets that regulate cell survival, growth, and metabolism. This compound, by blocking VEGFR-2 activation, is expected to inhibit the phosphorylation of Akt.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade downstream of VEGFR-2, primarily involved in regulating endothelial cell proliferation and migration. Activation of VEGFR-2 leads to the activation of the Ras-Raf-MEK-ERK signaling cascade. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression and proliferation. Inhibition of VEGFR-2 by this compound is anticipated to suppress the phosphorylation of ERK.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits VEGFR-2 autophosphorylation.
VEGFR-2 Downstream Signaling Pathways
Caption: this compound blocks VEGFR-2 mediated signaling.
Experimental Workflow for IC50 Determination
References
ZD-4190: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the anti-angiogenic properties of ZD-4190, a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling. This compound, a substituted 4-anilinoquinazoline, has demonstrated significant anti-tumor activity in a range of preclinical models, primarily through the inhibition of tumor-induced angiogenesis. This guide will delve into its mechanism of action, present key quantitative data from preclinical studies, outline typical experimental methodologies, and visualize the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of VEGF Receptor Tyrosine Kinases
This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Specifically, it is a potent inhibitor of KDR (Kinase Insert Domain-Containing Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[1][2] VEGF, a key signaling protein, contributes to tumor growth by promoting angiogenesis and increasing vascular permeability.[1][2][3] By binding to and inhibiting the tyrosine kinase activity of its receptors on endothelial cells, this compound effectively abrogates downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, all of which are critical steps in the formation of new blood vessels.[1] The inhibition of VEGF signaling by this compound is ATP-competitive.[1]
Quantitative Assessment of Anti-Angiogenic Efficacy
The anti-angiogenic and anti-tumor activity of this compound has been quantified in a variety of in vitro and in vivo models. The following tables summarize key data from these studies.
In Vitro Activity of this compound
| Assay | Target/Cell Line | Growth Factor | IC50 (µM) | Reference |
| Tyrosine Kinase Activity | KDR (VEGFR-2) | - | sub-micromolar | [1] |
| Tyrosine Kinase Activity | Flt-1 (VEGFR-1) | - | sub-micromolar | [1] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | >500-fold lower than for tumor cells | [1] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | bFGF | >30-fold higher than for VEGF-stimulated proliferation | [1] |
| Collagen Invasion | HCT8/S11 Human Colon Cancer Cells | VEGF-165 | 0.01 | [4] |
In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Prostate Cancer | PC-3 | 100 mg/kg/day (oral, daily for 10 weeks) | Sustained inhibition of tumor growth; growth resumed after therapy withdrawal | [1][2] |
| Breast, Lung, Prostate, Ovarian | Various | Once-daily oral dosing | Significant antitumor activity | [1][2] |
| Colon Cancer | HCT8/S11 | 50 mg/kg/day (oral, daily) | 70% inhibition of tumor growth | [4] |
| Residual Carcinoma | Rodent Model | Immediate treatment | Prevented outgrowth of up to 2.5 x 10^5 cells (rectus muscle) and 1 x 10^5 cells (gastrocnemius) | [5] |
In Vivo Effects on Angiogenesis and Vascular Permeability
| Model System | Parameter Measured | Dosing Regimen | Effect | Reference |
| Growing Rats | Femoral Epiphyseal Growth Plate Area | 15, 50, 150 mg/kg/day (oral, daily for 14 days) | Dose-dependent increase of 22%, 75%, and 182% respectively | [1] |
| Human Tumor Xenografts | Microvessel Density | Maintained for 3 weeks | Reduced microvessel density | [5] |
| PC-3 Human Prostate Carcinoma Xenografts | Endothelial Permeability (K) | 50 and 100 mg/kg (acute oral treatment) | Robust reduction in endothelial permeability surface product | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental evaluation of this compound, the following diagrams are provided.
Caption: VEGF signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Inhibition of vascular endothelial growth factor (VEGF)-165 and semaphorin 3A-mediated cellular invasion and tumor growth by the VEGF signaling inhibitor ZD4190 in human colon cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD-4190: An In-Depth Technical Guide on its Role in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-4190 is a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1][2] By competitively inhibiting ATP binding to the kinase domain of these receptors, this compound effectively abrogates VEGF-mediated signaling, a critical pathway for tumor angiogenesis and vascular permeability.[1] This guide provides a comprehensive technical overview of the preclinical data on this compound, focusing on its mechanism of action and its impact on the tumor microenvironment (TME). Due to the limited publicly available data on this compound's effects on the broader TME components beyond angiogenesis and a lack of information on its clinical trial status, this guide will also draw inferences from related, more extensively studied VEGF receptor tyrosine kinase inhibitors (TKIs) to provide a more complete, albeit partially speculative, picture of its potential activities.
Core Mechanism of Action: Inhibition of VEGF Signaling
This compound is a substituted 4-anilinoquinazoline that demonstrates high-affinity, submicromolar inhibition of VEGF receptor tyrosine kinase activity.[1] Its primary targets are KDR (VEGFR-2) and Flt-1 (VEGFR-1), the principal receptors for VEGF-A.[1] The binding of VEGF to these receptors on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis).[3] this compound's inhibition of these kinases blocks these downstream effects, thereby suppressing tumor-associated angiogenesis.[1]
Signaling Pathway
Caption: this compound inhibits VEGF receptor tyrosine kinase activity.
Quantitative Data on Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-angiogenic and anti-tumor activity of this compound. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| KDR (VEGFR-2) | Recombinant enzyme assay | 29 ± 4 | [1] |
| Flt-1 (VEGFR-1) | Recombinant enzyme assay | 708 ± 63 | [1] |
| VEGF-stimulated HUVEC Proliferation | Cell-based proliferation assay | 50 | [1] |
| Basic FGF-stimulated HUVEC Proliferation | Cell-based proliferation assay | >1500 | [1] |
| Tumor Cell Growth (various cell lines) | Cell-based proliferation assay | >25,000 | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Calu-6 (Lung) | 100 mg/kg/day, p.o. | 95 | [4] |
| PC-3 (Prostate) | 100 mg/kg/day, p.o. | 79-95 | [2][4] |
| LoVo (Colon) | 100 mg/kg/day, p.o. | 88 | [4] |
| OVCAR-3 (Ovarian) | 100 mg/kg/day, p.o. | 84 | [4] |
| HCT8/S11 (Colon) | 50 mg/kg/day, p.o. for 21 days | Significant growth inhibition | [5] |
Table 3: Effect of this compound on Vascular Permeability in PC-3 Human Prostate Carcinoma Xenografts
| Dose (mg/kg) | Reduction in Ktrans (%) | Reference |
| 50 | 26 | [6] |
| 100 | 31-47 | [6] |
Impact on the Tumor Microenvironment
The primary and most well-documented effect of this compound on the TME is the inhibition of angiogenesis. However, the intricate interplay of components within the TME suggests that targeting VEGF signaling likely has broader consequences.
Anti-Angiogenic Effects
This compound's inhibition of VEGFR-2 leads to a significant reduction in tumor microvessel density.[7] In a model of minimal residual carcinoma, this compound treatment resulted in reduced microvascularity and increased tumor necrosis.[7] This anti-angiogenic activity is the cornerstone of its anti-tumor effect, as it deprives the tumor of the necessary blood supply for growth and proliferation.[2]
Effects on the Immune Microenvironment (Inferred)
Direct studies on the immunomodulatory effects of this compound are lacking. However, based on the known roles of VEGF and the effects of other VEGF TKIs, we can infer potential impacts:
-
Tumor-Infiltrating Lymphocytes (TILs): VEGF is known to be an immunosuppressive factor that can inhibit the maturation of dendritic cells and the infiltration and function of T cells. By blocking VEGF signaling, this compound could potentially enhance the infiltration and activity of cytotoxic T lymphocytes within the tumor.
-
Myeloid-Derived Suppressor Cells (MDSCs): VEGF can promote the accumulation and immunosuppressive function of MDSCs in the TME.[8][9] Inhibition of VEGF signaling by this compound might, therefore, reduce the population and suppressive activity of MDSCs, further alleviating immune suppression.[10]
-
Macrophage Polarization: The TME is often characterized by a prevalence of M2-polarized tumor-associated macrophages (TAMs), which are generally pro-tumoral and immunosuppressive. VEGF can contribute to M2 polarization.[11] Consequently, this compound could potentially shift the macrophage balance towards a more anti-tumoral M1 phenotype.
Effects on Cancer-Associated Fibroblasts (CAFs) and the Extracellular Matrix (ECM) (Inferred)
The influence of this compound on CAFs and the ECM is not directly documented. However, considering the complex crosstalk within the TME:
-
CAF Activation: VEGF can indirectly influence CAF activity. By reducing tumor hypoxia through its anti-angiogenic effects, this compound might modulate the activation state of CAFs, which are sensitive to hypoxic conditions.
-
ECM Remodeling: CAFs are major producers of ECM components, such as collagen.[12] VEGF signaling can influence the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for ECM remodeling and tumor invasion.[5][13] While direct evidence is unavailable, it is plausible that this compound could indirectly affect ECM composition and organization by modulating the tumor's vascular and hypoxic state.[14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
VEGF Receptor Tyrosine Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against recombinant KDR and Flt-1 tyrosine kinases.
-
Methodology:
-
Recombinant kinase domains of KDR and Flt-1 are expressed and purified.
-
The kinase assay is performed in a 96-well plate format.
-
Each well contains the recombinant kinase, a substrate peptide (e.g., poly(Glu:Tyr 4:1)), and ATP radiolabeled with ³³P.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated ³³P is quantified using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
-
Objective: To assess the effect of this compound on VEGF-stimulated endothelial cell proliferation.
-
Methodology:
-
HUVECs are seeded in 96-well plates and allowed to attach overnight.
-
The cells are serum-starved for 24 hours.
-
The cells are then treated with various concentrations of this compound in the presence of a constant concentration of VEGF (e.g., 10 ng/mL).
-
After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as MTS or by measuring BrdU incorporation.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Methodology:
-
Human tumor cells (e.g., PC-3, Calu-6) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
This compound is administered orally, typically once daily, at various doses. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be processed for histological or immunohistochemical analysis.
-
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Myeloid-Derived Suppressor Cells to Bypass Tumor-Induced Immunosuppression [frontiersin.org]
- 9. Targeting Myeloid-Derived Suppressor Cells to Enhance the Antitumor Efficacy of Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. The recent advances of cancer associated fibroblasts in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
ZD-4190: A Technical Guide to a Potent VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-4190 is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (RTKs). As a member of the 4-anilinoquinazoline class of compounds, this compound demonstrates significant anti-angiogenic and antitumor activity by selectively targeting key mediators of vasculogenesis and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to support ongoing research and drug development efforts in oncology and other angiogenesis-dependent diseases.
Chemical Structure and Properties
This compound is a substituted 4-anilinoquinazoline with the systematic IUPAC name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine.[1] Its structure is characterized by a quinazoline core, which is crucial for its interaction with the ATP-binding pocket of receptor tyrosine kinases.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₆BrFN₆O₂ | [1] |
| Molecular Weight | 459.28 g/mol | [1] |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine | [1] |
| SMILES | COC1=C(OCCN2C=CN=N2)C=C2N=CN=C(NC3=C(F)C=C(Br)C=C3)C2=C1 | [1] |
| Physical Description | Solid (formulation dependent) | |
| Solubility | Soluble in DMSO. For in vivo studies, it has been suspended in 1% (v/v) polysorbate 80. | [2] |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of VEGF receptor tyrosine kinases, primarily targeting KDR (Kinase insert Domain Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[1][3] These receptors are critical components of the VEGF signaling pathway, which is a key regulator of angiogenesis.
The binding of VEGF to its receptors on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.
This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of the KDR and Flt-1 tyrosine kinase domains.[1] This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. The inhibition of this pathway leads to a reduction in tumor-associated angiogenesis, thereby limiting tumor growth and metastasis.
In Vitro Efficacy
The anti-angiogenic activity of this compound has been demonstrated in various in vitro models, most notably through the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation stimulated by VEGF.
Inhibition of VEGF Receptor Tyrosine Kinase Activity and HUVEC Proliferation
This compound is a potent inhibitor of KDR and Flt-1 tyrosine kinase activity, with significantly greater potency against KDR.[1] This translates to a specific and potent inhibition of VEGF-stimulated endothelial cell proliferation.
| Assay | IC₅₀ Value (nM) | Reference |
| KDR Tyrosine Kinase Activity | 29 | [1] |
| Flt-1 Tyrosine Kinase Activity | 708 | [1] |
| VEGF-stimulated HUVEC Proliferation | 50 | [1] |
| bFGF-stimulated HUVEC Proliferation | >1500 | [1] |
| Tumor Cell Proliferation (various lines) | >25,000 | [1] |
The data clearly indicates the selectivity of this compound for the VEGF signaling pathway, as it is significantly less potent against bFGF-stimulated proliferation and shows minimal direct cytotoxic effects on tumor cells at concentrations that are highly effective at inhibiting endothelial cell proliferation.[1]
Experimental Protocol: HUVEC Proliferation Assay
This protocol outlines a representative method for assessing the inhibitory effect of this compound on VEGF-stimulated HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF₁₆₅
-
This compound (dissolved in DMSO)
-
96-well plates
-
[³H]Thymidine or other proliferation assay reagent (e.g., MTT, BrdU)
-
Scintillation counter or plate reader
Methodology:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS.
-
Seeding: Seed HUVECs into 96-well plates at a density of 2 x 10³ cells per well and allow to attach overnight.
-
Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add the this compound dilutions to the wells.
-
Add recombinant human VEGF₁₆₅ to a final concentration of 10 ng/mL to stimulate proliferation (control wells receive vehicle).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Assessment ([³H]Thymidine Incorporation):
-
Add 1 µCi of [³H]Thymidine to each well and incubate for the final 6 hours of the 72-hour incubation period.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage inhibition of proliferation for each this compound concentration relative to the VEGF-stimulated control and determine the IC₅₀ value.
In Vivo Efficacy
The antitumor effects of this compound have been evaluated in various preclinical in vivo models, demonstrating its ability to inhibit tumor growth through its anti-angiogenic mechanism.
Antitumor Activity in Human Tumor Xenograft Models
Once-daily oral administration of this compound has been shown to elicit significant antitumor activity in mice bearing established human tumor xenografts of various origins, including prostate (PC-3), lung (Calu-6), breast (MDA-MB-231), and ovarian (SKOV-3) cancer.[1] The antitumor effect is primarily cytostatic, and upon cessation of treatment, tumor growth may resume.[3]
| Tumor Model | Administration Route | Dosage | Outcome | Reference |
| PC-3 | Oral gavage | 50-100 mg/kg/day | Significant tumor growth inhibition | [1] |
| Calu-6 | Oral gavage | 50-100 mg/kg/day | Significant tumor growth inhibition | [1] |
| MDA-MB-231 | Oral gavage | 50-100 mg/kg/day | Significant tumor growth inhibition | [1] |
| SKOV-3 | Oral gavage | 50-100 mg/kg/day | Significant tumor growth inhibition | [1] |
| HCT8/S11 | Oral gavage | 50 mg/kg/day | 70% inhibition of tumor growth | [4] |
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Athymic nude mice
-
Human tumor cell line (e.g., PC-3)
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., 1% polysorbate 80 in deionized water)
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ PC-3 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups once daily via oral gavage.
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the animals and excise the tumors.
-
Calculate the percentage of tumor growth inhibition.
-
Tumors can be processed for histological analysis to assess microvessel density (e.g., via CD31 staining) and other biomarkers.
-
Conclusion
This compound is a well-characterized inhibitor of VEGF receptor tyrosine kinases with potent anti-angiogenic and antitumor properties. Its specific mechanism of action, oral bioavailability, and demonstrated efficacy in preclinical models make it a valuable tool for research in cancer biology and the development of anti-angiogenic therapies. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics to aid researchers in their scientific investigations. Further exploration into its pharmacokinetic and pharmacodynamic properties will continue to delineate its full therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
ZD-4190 In Vivo Experimental Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-4190 is a potent, orally active, small-molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), specifically targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1] By inhibiting VEGF signaling, this compound effectively blocks angiogenesis, a critical process for tumor growth and metastasis.[1] These application notes provide detailed protocols for in vivo preclinical evaluation of this compound in various animal models, summarizing key quantitative data and visualizing experimental workflows and the underlying signaling pathway.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Type | Cell Line | Animal Model | This compound Dose (mg/kg/day, p.o.) | Treatment Duration | % Tumor Growth Inhibition | Reference |
| Prostate | PC-3 | Nude Mice | 12.5 | 21 days | Statistically Significant | [2] |
| 100 | 21 days | ~85% | [2] | |||
| 100 | 10 weeks | Sustained Inhibition | [1] | |||
| Lung (NSCLC) | Calu-6 | Nude Mice | 12.5 | 21 days | Statistically Significant | [2] |
| 100 | 21 days | ~79% | [2] | |||
| Lung | LNM35 | Nude Mice | 50 | 21 days | Significant | [3] |
| Breast | MDA-MB-435 | Nude Mice | 100 | 3 days | Growth Delay | [4] |
| 100 | 21 days | ~95% | [2] | |||
| Ovarian | OVCAR-3 | Nude Mice | 100 | 21 days | ~90% | [2] |
| Colon | HCT8/S11 | Nude Mice | 50 | 21 days | Significant | [3] |
| Squamous Cell Carcinoma | PDVC57B | C57BL Mice | 50 | 22 days | Prevents Outgrowth | [5] |
p.o. = per os (by mouth/oral gavage)
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Pharmacodynamic Endpoint | Animal Model | This compound Dose (mg/kg/day, p.o.) | Treatment Duration | Observed Effect | Reference |
| Epiphyseal Growth Plate Area | Young Female Alderley Park Rats | 15 | 14 days | 22% Increase | [2] |
| 50 | 14 days | 75% Increase | [2] | ||
| 150 | 14 days | 182% Increase | [2] | ||
| Tumor Vascular Permeability | Nude Mice with Prostate Xenografts | 100 (2 doses) | 24 hours | 43% Reduction | [6] |
| Tumor Vascular Volume | Nude Mice with Prostate Xenografts | 100 (2 doses) | 24 hours | 30% Reduction | [6] |
| Tumor Blood Flow | Nude Mice with Prostate Xenografts | 100 (2 doses) | 24 hours | 42% Reduction | [6] |
Experimental Protocols
Human Tumor Xenograft Efficacy Study
This protocol describes the establishment of human tumor xenografts in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human tumor cells (e.g., PC-3, Calu-6)
-
Immunodeficient mice (e.g., Nude, SCID), 4-6 weeks old
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
This compound
-
Vehicle: 1% (v/v) Polysorbate 80 (Tween 80) in deionized water
-
1-cc syringes with 27- or 30-gauge needles
-
Oral gavage needles
-
Digital calipers
Methodology:
-
Cell Preparation: Culture human tumor cells in complete medium until they are 70-80% confluent. Harvest cells by trypsinization, wash twice with sterile PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 3.0 x 10^7 cells/mL. Cell viability should be confirmed using a Trypan Blue exclusion assay.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) into the lower flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin treatment when tumors reach a mean volume of approximately 50-100 mm³. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Drug Administration: Prepare a suspension of this compound in 1% Polysorbate 80. Administer this compound or vehicle control to the mice once daily via oral gavage. Doses typically range from 12.5 to 100 mg/kg.
-
Endpoint: Continue treatment for the specified duration (e.g., 21 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Pharmacodynamic Assessment of Angiogenesis Inhibition (Rat Epiphyseal Growth Plate Assay)
This protocol assesses the in vivo anti-angiogenic activity of this compound by measuring its effect on the epiphyseal growth plate in young, growing rats.
Materials:
-
Young, female Alderley Park rats (Wistar-derived), 4-8 weeks old
-
This compound
-
Vehicle: 1% (v/v) Polysorbate 80 in deionized water
-
Oral gavage needles
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
Methodology:
-
Animal Dosing: Acclimatize rats for at least 5 days. Administer this compound or vehicle control once daily by oral gavage for 14 consecutive days. Doses of 15, 50, and 150 mg/kg have been shown to be effective.
-
Tissue Collection: At the end of the treatment period, euthanize the rats. Dissect the femoro-tibial joints.
-
Histological Analysis: Fix the joints in formalin, decalcify, and embed in paraffin wax. Prepare histological sections and stain with Hematoxylin and Eosin (H&E).
-
Data Analysis: Microscopically examine the epiphyseal growth plate of the femur. Quantify the area of the hypertrophic chondrocyte zone. A dose-dependent increase in this area is indicative of an anti-angiogenic effect, as vascular invasion is inhibited.[2]
Visualizations
References
- 1. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced capillary perfusion and permeability in human tumour xenografts treated with the VEGF signalling inhibitor ZD4190: an in vivo assessment using dynamic MR imaging and macromolecular contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD-4190 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ZD-4190 is a potent, orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By inhibiting VEGF signaling, this compound effectively blocks angiogenesis, the process of new blood vessel formation that is crucial for solid tumor growth and survival.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical mouse xenograft models, summarizing effective dosages and providing detailed experimental protocols.
Mechanism of Action
This compound is a substituted 4-anilinoquinazoline that functions as an ATP-competitive inhibitor of VEGF receptor tyrosine kinases.[1] The binding of VEGF to its receptors, KDR and Flt-1, on endothelial cells stimulates receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound blocks this signaling cascade by inhibiting the kinase activity of the receptors.[1][3]
References
- 1. Imaging of VEGF Receptor Kinase Inhibitor-Induced Antiangiogenic Effects in Drug-Resistant Human Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]
ZD-4190: Application Notes for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-4190 is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By inhibiting VEGF signaling, this compound effectively blocks the proliferation and migration of endothelial cells, key processes in angiogenesis.[1][2] Its mechanism of action makes it a valuable tool for in vitro studies of angiogenesis and a potential anti-cancer therapeutic. Notably, this compound exhibits a significantly higher potency against endothelial cells compared to direct anti-proliferative effects on tumor cells.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays, highlighting its selectivity for endothelial cells.
| Cell Type/Assay | Target/Process | IC50 Value | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-stimulated proliferation | 50 nM | [1] |
| Human Colon Cancer Cells (HCT8/S11) | VEGF-induced collagen invasion | 10 nM | [3] |
| Various Tumor Cell Lines | Inhibition of cell growth | >25 µM | [1] |
Note: The IC50 for tumor cell growth inhibition is over 500-fold greater than that for inhibiting VEGF-stimulated HUVEC proliferation, underscoring the compound's primary anti-angiogenic mechanism of action.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its in vitro application.
References
Application Notes and Protocols: Preparation of ZD-4190 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-4190 is a potent, orally available inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) signaling pathways, making it a compound of significant interest in cancer research.[1] Proper preparation of a stable and accurate stock solution is the first critical step for reliable in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C19H16BrFN6O2 | [1] |
| Molecular Weight | 459.28 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility (in vitro) | DMSO: 12 mg/mL (26.12 mM) | [2] |
| Water: Insoluble | [2] | |
| Ethanol: Insoluble | [2] | |
| Purity | >98% | [1] |
Signaling Pathway of this compound
This compound primarily exerts its anti-tumor effects by inhibiting the kinase activity of VEGFR2 (KDR) and Flt-1, key receptors in the VEGF signaling pathway that drives angiogenesis.[3][4]
References
ZD-4190: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and application of ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. The following protocols and data are intended to guide researchers in the effective use of this compound in preclinical studies.
Compound Information
-
Name: this compound
-
Mechanism of Action: this compound is a selective inhibitor of the VEGF receptor tyrosine kinases, primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1). By blocking the ATP-binding site of these receptors, this compound inhibits VEGF-stimulated endothelial cell proliferation and angiogenesis, which are critical processes for tumor growth and metastasis.
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that this compound is a hydrophobic compound with limited aqueous solubility.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 12 mg/mL[1] | 26.12 mM[1] | Recommended for preparing high-concentration stock solutions. |
| Water | Insoluble[1] | - | This compound is practically insoluble in aqueous solutions. |
| Ethanol | Data not available | - | |
| Methanol | Data not available | - | |
| PBS (pH 7.4) | Data not available | - | Expected to be poorly soluble based on its insolubility in water. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and dilution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Preparation of this compound Oral Suspension for In Vivo Studies
This protocol details the preparation of a this compound suspension for oral administration (gavage) in animal models, based on established in vivo studies.
Materials:
-
This compound powder
-
1% Polysorbate 80 (Tween® 80) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes for storage and administration
-
Calibrated pipettes
Protocol:
-
Weigh the required amount of this compound powder for the desired dosing concentration (e.g., 50 mg/kg).
-
Triturate the this compound powder in a mortar and pestle to a fine consistency.
-
Prepare the vehicle by dissolving Polysorbate 80 to a final concentration of 1% in sterile water.
-
Gradually add a small volume of the 1% Polysorbate 80 vehicle to the this compound powder while triturating to form a smooth paste.
-
Continue to add the vehicle incrementally while mixing until the desired final volume and concentration are achieved, ensuring a uniform suspension.[1]
-
Transfer the suspension to a sterile tube.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Visualization of Signaling Pathways and Workflows
This compound Inhibition of the VEGF Signaling Pathway
Caption: this compound inhibits the VEGF signaling pathway.
Experimental Workflow: In Vitro Angiogenesis Assay (Tube Formation)
Caption: Workflow for an in vitro angiogenesis assay.
References
Application Notes and Protocols for Oral Gavage Administration of ZD-4190 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral gavage administration of ZD-4190 in mice, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. This document includes information on the mechanism of action, experimental protocols, and expected outcomes in preclinical mouse models of cancer.
Introduction to this compound
This compound is a small molecule, orally bioavailable inhibitor of VEGF receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1). By blocking the ATP-binding site of these receptors, this compound inhibits VEGF-stimulated endothelial cell proliferation and migration, key processes in angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated broad-spectrum anti-tumor activity in various human tumor xenograft models in mice.
Mechanism of Action: Inhibition of VEGF Signaling
This compound exerts its anti-tumor effects by inhibiting the VEGF signaling pathway, a critical regulator of angiogenesis. Vascular Endothelial Growth Factor A (VEGF-A) binds to its receptors, primarily VEGFR-2, on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLC-γ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability. This compound acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase, thereby blocking the initiation of this signaling cascade and inhibiting angiogenesis.
This compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the in vivo efficacy of this compound administered via oral gavage in various mouse xenograft models.
Table 1: Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Mouse Strain | This compound Dose (mg/kg/day) | Dosing Schedule | Outcome | Reference |
| PC-3 (Prostate) | Athymic Nude | 100 | Daily | Sustained tumor growth inhibition over 10 weeks.[1][2] | [1][2] |
| HCT8/S11 (Colon) | Athymic Nude | 50 | Daily for 21 days | 70% inhibition of tumor growth.[3] | [3] |
| LNM35 (Lung) | Nude | 50 | Daily for 21 days | Significant anti-tumor activity.[4] | [4] |
| Breast Carcinoma | Athymic Nude | Not Specified | Daily | Significant anti-tumor activity.[1][2] | [1][2] |
| Ovarian Carcinoma | Athymic Nude | Not Specified | Daily | Significant anti-tumor activity.[1][2] | [1][2] |
Table 2: Pharmacodynamic Effects of this compound in Mice
| Effect Measured | Tumor Model | This compound Dose (mg/kg) | Time Point | Result | Reference |
| Vascular Permeability | PC-3 (Prostate) | 50 | Acute | 26% reduction in Kps (vascular permeability-surface area product). | [5] |
| Vascular Permeability | PC-3 (Prostate) | 100 | Acute | 31%-47% reduction in Kps. | [5] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
1% (w/v) Polysorbate 80 (Tween® 80) in sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 50 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL, the concentration would be 5 mg/mL.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of 1% Polysorbate 80 solution to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to create a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension to ensure it is homogenous before each administration. Prepare fresh daily.
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each mouse to determine the precise volume of this compound suspension to be administered.
-
Draw the calculated volume of the homogenous this compound suspension into the syringe.
-
Properly restrain the mouse in a vertical position, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass into the esophagus with minimal resistance.
-
Once the needle is in the correct position (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
Workflow for the oral gavage administration of this compound in mice.
Safety and Toxicology Considerations
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Proper training in oral gavage techniques is essential to minimize stress and potential injury to the animals.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and safety glasses, should be worn when handling this compound and preparing formulations.
Conclusion
The oral administration of this compound via gavage is an effective method for evaluating its anti-tumor and anti-angiogenic properties in preclinical mouse models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies with this compound. Adherence to detailed protocols and careful monitoring of animal welfare are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for ZD-4190 in Human Tumor Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-4190 is a potent, orally bioavailable, selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), specifically targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By inhibiting VEGF signaling, this compound effectively blocks angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] These application notes provide a summary of the anti-tumor activity of this compound in various human tumor xenograft models and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound competitively inhibits ATP binding to the tyrosine kinase domain of VEGF receptors, primarily KDR and Flt-1.[1][2] This inhibition blocks the downstream signaling cascade initiated by VEGF, leading to a reduction in endothelial cell proliferation, migration, and survival. Consequently, tumor angiogenesis is suppressed, resulting in an anti-tumor effect.[1][2] The anti-tumor activity of this compound is primarily cytostatic, leading to a sustained inhibition of tumor growth during treatment.[1][2] Upon withdrawal of the compound, tumor growth typically resumes.[1][2]
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Data Presentation: In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in a variety of human tumor xenograft models. The following tables summarize the quantitative data from these studies.
Table 1: Summary of this compound Efficacy in Human Tumor Xenograft Models
| Tumor Type | Cell Line | Mouse Model | This compound Dose (mg/kg/day, p.o.) | Treatment Duration | Outcome |
| Prostate Cancer | PC-3 | Athymic Nude Mice | 100 | 10 weeks | Sustained tumor growth inhibition.[1][2] |
| Colon Cancer | HCT8/S11 | Athymic Nude Mice | 50 | 21 days | 70% inhibition of tumor growth.[3] |
| Lung Cancer (NSCLC) | LNM35 | Athymic Nude Mice | 50 | 21 days | Significant tumor growth inhibition. |
| Lung Cancer (Anaplastic Carcinoma) | Calu-6 | Athymic Nude Mice | 50-100 | 24 days | Dose-dependent tumor growth inhibition.[4] |
| Breast Cancer | Not Specified | Athymic Nude Mice | Not Specified | Not Specified | Significant anti-tumor activity.[1][2] |
| Ovarian Cancer | Not Specified | Athymic Nude Mice | Not Specified | Not Specified | Significant anti-tumor activity.[1][2] |
Experimental Protocols
General Guidelines for Human Tumor Xenograft Studies with this compound
The following protocols provide a general framework for conducting human tumor xenograft studies with this compound. Specific parameters may need to be optimized for different cell lines and research objectives.
1. Cell Culture
-
Cell Lines:
-
PC-3 (Prostate Adenocarcinoma): A well-established cell line for prostate cancer research.
-
Calu-6 (Anaplastic Lung Carcinoma): A suitable model for non-small cell lung cancer studies.
-
HCT8/S11 (Colon Adenocarcinoma): A model for colorectal cancer investigations.
-
LNM35 (Lung Cancer): A model for studying lung cancer.
-
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Ensure cell viability is >95% before implantation.
2. Animal Models
-
Species: Athymic nude mice (e.g., BALB/c nude or CD-1 nude) are commonly used for their inability to reject human tumor xenografts.
-
Age/Weight: Use mice that are 6-8 weeks old and weigh approximately 20-25 grams.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
3. Xenograft Implantation (Subcutaneous)
The following diagram outlines the general workflow for establishing subcutaneous xenografts.
-
Cell Preparation:
-
Harvest cultured tumor cells using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Count the cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, but can improve tumor take rate) at the desired concentration. A common concentration is 1-10 x 10^6 cells in 100-200 µL.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
4. Tumor Monitoring and Treatment
-
Tumor Measurement:
-
Once tumors become palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Vehicle Preparation: this compound can be suspended in 1% polysorbate 80 (Tween 80) in sterile water for oral administration.[5]
-
Dosing: Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 50 or 100 mg/kg).
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Concluding Remarks
This compound demonstrates significant anti-tumor activity across a range of human tumor xenograft models, primarily through the inhibition of VEGF-mediated angiogenesis. The provided protocols offer a foundation for preclinical in vivo studies to further investigate the therapeutic potential of this compound and similar anti-angiogenic agents. Careful optimization of experimental parameters and adherence to ethical guidelines for animal research are essential for obtaining robust and reproducible results.
References
- 1. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of vascular endothelial growth factor (VEGF)-165 and semaphorin 3A-mediated cellular invasion and tumor growth by the VEGF signaling inhibitor ZD4190 in human colon cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD-4190 in a Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing ZD-4190, a potent Vascular Endothelial Growth Factor (VEGF) signaling inhibitor, in a Matrigel plug assay to assess its anti-angiogenic activity in vivo.
Introduction
This compound is a small molecule inhibitor that targets the tyrosine kinase activity of VEGF receptors, primarily KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By blocking the ATP-binding site on these receptors, this compound inhibits VEGF-stimulated endothelial cell proliferation and migration, which are crucial steps in the process of angiogenesis.[2] The Matrigel plug assay is a widely used in vivo model to quantify both angiogenesis and the efficacy of pro- and anti-angiogenic compounds.[3][4] This assay involves the subcutaneous injection of Matrigel, a basement membrane matrix, which solidifies to form a plug.[3] When supplemented with pro-angiogenic factors, the plug becomes vascularized by host endothelial cells. The extent of this neovascularization can be quantified to determine the anti-angiogenic potential of co-administered therapeutic agents like this compound.
Mechanism of Action of this compound
This compound is an orally active, substituted 4-anilinoquinazoline that functions as a competitive inhibitor of ATP at the tyrosine kinase domain of VEGF receptors.[2] This inhibition blocks the downstream signaling cascades initiated by VEGF, which are critical for angiogenesis. The primary targets of this compound are VEGFR-2 and VEGFR-1.[1][5] Inhibition of these receptors leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels.[2] Studies have demonstrated the anti-angiogenic and anti-tumor activity of this compound in various preclinical models.[1][6][7]
Key Experimental Protocols
I. Matrigel Plug Preparation and Implantation
This protocol outlines the procedure for preparing and implanting Matrigel plugs in mice to assess the anti-angiogenic effects of this compound.
Materials:
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
Recombinant Human Vascular Endothelial Growth Factor (VEGF-165)
-
Heparin
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)
-
Insulin syringes with 27-gauge needles
-
Ice
Procedure:
-
Thawing of Matrigel: Thaw Matrigel overnight at 4°C on ice. It is critical to keep Matrigel and all related reagents on ice at all times to prevent premature gelation.[3]
-
Preparation of Matrigel Mixture: In a pre-chilled tube on ice, prepare the Matrigel mixture. The following is a representative composition per plug (total volume 0.5 mL):
-
400 µL Matrigel
-
50 µL PBS containing VEGF (final concentration, e.g., 100 ng/mL) and Heparin (final concentration, e.g., 20 U/mL).
-
50 µL of this compound solution in an appropriate vehicle (e.g., 1% Polysorbate 80) to achieve the desired final concentration. A dose-response study is recommended to determine the optimal concentration. Alternatively, this compound can be administered systemically (e.g., oral gavage) following plug implantation.[6]
-
For the control group, the vehicle without this compound should be added.
-
-
Animal Handling and Injection:
-
Anesthetize the mice using an appropriate method.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mouse using a pre-chilled insulin syringe.[8]
-
The liquid Matrigel will form a solid plug as it warms to body temperature.
-
-
Post-Implantation Monitoring: Monitor the animals for general health and any adverse reactions. The Matrigel plugs are typically harvested after 7-14 days.[9]
II. Quantification of Angiogenesis
Two common methods for quantifying the extent of vascularization in the excised Matrigel plugs are hemoglobin measurement and immunohistochemical analysis of endothelial cell markers.
A. Hemoglobin Content Assay (Drabkin's Method)
This method provides an indirect measure of the total blood vessel volume within the plug.
Materials:
-
Drabkin's reagent
-
Hemoglobin standard
-
Distilled water
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Plug Excision and Homogenization:
-
Euthanize the mice and carefully excise the Matrigel plugs.
-
Weigh each plug and homogenize it in a known volume of distilled water.
-
-
Hemoglobin Measurement:
-
Add an aliquot of the homogenate to Drabkin's reagent and incubate at room temperature for 15 minutes to allow for the conversion of hemoglobin to cyanmethemoglobin.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration using a standard curve generated with known concentrations of hemoglobin.
-
Normalize the hemoglobin content to the weight of the Matrigel plug.
-
B. Immunohistochemical (IHC) Staining for CD31
This method allows for the direct visualization and quantification of endothelial cells within the Matrigel plug.
Materials:
-
4% Paraformaldehyde (PFA)
-
30% Sucrose solution
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibody: anti-CD31 (PECAM-1) antibody
-
Secondary antibody: appropriate fluorescently-labeled or biotinylated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Processing:
-
Fix the excised Matrigel plugs in 4% PFA overnight at 4°C.
-
Cryoprotect the plugs by incubating in 30% sucrose until they sink.
-
Embed the plugs in OCT compound and freeze.
-
Cut 5-10 µm thick sections using a cryostat and mount on slides.
-
-
Immunostaining:
-
Permeabilize and block the sections to prevent non-specific antibody binding.
-
Incubate with the primary anti-CD31 antibody.
-
Wash and incubate with the secondary antibody.
-
Counterstain with DAPI.
-
Mount the slides with an appropriate mounting medium.
-
-
Image Analysis:
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify the degree of vascularization by measuring parameters such as microvessel density (MVD), vessel length, or the percentage of CD31-positive area using image analysis software (e.g., ImageJ).[10]
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Hemoglobin Content in Matrigel Plugs
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Hemoglobin (µg/mg plug) ± SEM | % Inhibition of Angiogenesis |
|---|---|---|---|
| Vehicle Control | 0 | 15.2 ± 1.8 | 0% |
| This compound | 25 | 9.8 ± 1.2* | 35.5% |
| This compound | 50 | 6.5 ± 0.9** | 57.2% |
| This compound | 100 | 3.1 ± 0.5*** | 79.6% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. (Note: This is hypothetical data for illustrative purposes).
Table 2: Effect of this compound on Microvessel Density (MVD) in Matrigel Plugs
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean MVD (vessels/mm²) ± SEM | % Reduction in MVD |
|---|---|---|---|
| Vehicle Control | 0 | 125 ± 15 | 0% |
| This compound | 25 | 82 ± 11* | 34.4% |
| This compound | 50 | 55 ± 8** | 56.0% |
| This compound | 100 | 28 ± 5*** | 77.6% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. (Note: This is hypothetical data for illustrative purposes).
Visualizations
Signaling Pathway of VEGF and Inhibition by this compound
Experimental Workflow for Matrigel Plug Assay
References
- 1. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of vascular endothelial growth factor (VEGF)-165 and semaphorin 3A-mediated cellular invasion and tumor growth by the VEGF signaling inhibitor ZD4190 in human colon cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZD-4190 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets VEGF receptor tyrosine kinases, specifically KDR (Kinase Insert Domain Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[1] It functions as an ATP-competitive inhibitor, blocking the downstream signaling cascades that lead to angiogenesis, endothelial cell proliferation, and vascular permeability.
Q2: What are the known on-target effects of this compound that could be misinterpreted as off-target effects?
A2: A significant on-target effect of this compound, observed in preclinical studies, is its impact on the epiphyseal growth plate in young, developing animals. Chronic administration has been shown to cause a dose-dependent increase in the femoral epiphyseal growth plate area.[1] This is not a true "off-target" effect but rather an on-target consequence of inhibiting VEGF signaling, which is crucial for the vascular invasion of cartilage necessary for endochondral ossification.[1] Researchers working with juvenile animal models should be aware of this potential finding.
Q3: Is there a publicly available, comprehensive kinase selectivity profile for this compound?
Q4: What are the general recommendations for assessing the potential off-target effects of this compound in my own experiments?
A4: It is highly recommended to perform an in-house kinase selectivity profiling study. This can be done using commercially available services that screen compounds against a large panel of kinases. Additionally, cell-based assays using cell lines with known kinase dependencies can help to functionally assess off-target activities. Phenotypic observations in cellular or animal models that are inconsistent with VEGF signaling inhibition should also be investigated for potential off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in bone or cartilage morphology in in vivo studies, particularly in young animals. | This is a known on-target effect of this compound due to the inhibition of VEGF signaling, which is essential for normal bone development.[1] | 1. Review Animal Model: Be aware that this effect will be most pronounced in skeletally immature animals. Consider using adult animals if the experimental question allows.2. Histological Analysis: Perform detailed histological analysis of the long bones to characterize the changes in the epiphyseal growth plate.3. Dose-Response: If possible, perform a dose-response study to determine the minimal effective dose for your anti-angiogenic endpoint while minimizing the effect on bone development. |
| Inhibition of a cellular process that is not known to be directly regulated by VEGF signaling. | This could indicate a true off-target effect where this compound is inhibiting another kinase or cellular protein. | 1. Literature Search: Conduct a thorough literature search for the observed phenotype in relation to other known kinase signaling pathways.2. Kinase Profiling: If not already done, perform a kinase selectivity screen to identify potential off-target kinases.3. Use of Structurally Unrelated Inhibitors: Confirm the phenotype using a structurally unrelated inhibitor of the same target (VEGFRs) to see if the effect is target-specific.4. Rescue Experiments: If a specific off-target is suspected, attempt rescue experiments by overexpressing a drug-resistant mutant of the off-target kinase. |
| Discrepancy between in vitro potency (IC50) and cellular activity. | This could be due to several factors, including poor cell permeability, active efflux from the cells, or off-target effects that counteract the intended activity. | 1. Cellular Uptake/Efflux Assays: Measure the intracellular concentration of this compound to assess its permeability and potential for efflux.2. Target Engagement Assays: Use techniques like Western blotting to confirm the inhibition of VEGFR phosphorylation in your cellular model at the concentrations used.3. Evaluate Off-Targets: Consider that an off-target effect may be antagonizing the desired cellular outcome. |
Data Presentation: Kinase Inhibition Profile
As a comprehensive kinase profile for this compound is not publicly available, the following table serves as a template to illustrate how such data should be structured. Researchers are strongly encouraged to generate their own data for a thorough assessment.
| Target | This compound IC50 (nM) | Comments |
| KDR (VEGFR-2) | [Insert experimentally determined value] | Primary target. |
| Flt-1 (VEGFR-1) | [Insert experimentally determined value] | Primary target. |
| FGFR1 | [Insert experimentally determined value] | Known to be less sensitive than KDR/Flt-1. |
| [Other Kinase 1] | [Insert experimentally determined value] | [e.g., >10,000 nM, indicating high selectivity] |
| [Other Kinase 2] | [Insert experimentally determined value] | [e.g., 500 nM, indicating potential off-target activity at higher concentrations] |
| ... (continue for all kinases tested) |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using a Commercial Kinome Scan Service
This protocol provides a general workflow for determining the kinase selectivity profile of this compound.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Selection of Kinase Panel: Choose a kinase panel that provides broad coverage of the human kinome. Several commercial vendors offer panels of hundreds of kinases.
-
Assay Format: The service provider will typically use a competition binding assay (e.g., KINOMEscan™) or an in vitro kinase activity assay.
-
Data Analysis: The primary data will be reported as the percentage of remaining kinase activity or binding at a single high concentration of this compound (e.g., 1 or 10 µM).
-
Follow-up IC50 Determination: For any kinases showing significant inhibition in the primary screen (e.g., >80% inhibition), perform follow-up dose-response experiments to determine the precise IC50 values.
-
Data Interpretation: Analyze the IC50 values to identify any off-target kinases that are inhibited at concentrations relevant to your planned experiments.
Protocol 2: Histological Evaluation of the Epiphyseal Growth Plate
This protocol outlines the steps to assess the on-target effects of this compound on bone development in young rodents.
-
Animal Dosing: Administer this compound or vehicle control to young, growing rodents for a predetermined period (e.g., 14-21 days).
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the long bones (e.g., femur, tibia).
-
Fixation and Decalcification: Fix the bones in 10% neutral buffered formalin for 24-48 hours. Subsequently, decalcify the bones using a suitable decalcifying agent (e.g., EDTA solution).
-
Paraffin Embedding and Sectioning: Process the decalcified bones through graded alcohols and xylene, and embed them in paraffin. Cut longitudinal sections (e.g., 5 µm thick) using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology. Other stains like Safranin O-Fast Green can be used to visualize cartilage.
-
Microscopic Analysis: Examine the sections under a light microscope. Measure the width of the epiphyseal growth plate and its different zones (resting, proliferative, hypertrophic).
-
Immunohistochemistry (Optional): Perform immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) in the chondrocytes of the growth plate to further understand the mechanism.
Visualizations
Caption: Mechanism of action of this compound in the VEGF signaling pathway.
Caption: A general workflow for investigating the potential off-target effects of this compound.
References
ZD-4190 Technical Support Center: Murine Studies
Disclaimer: Publicly available data on the formal toxicology of ZD-4190 in mice is limited. The following information is compiled from efficacy studies and data on related compounds. Researchers should exercise caution and conduct their own dose-finding and toxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a synthetically derived, orally active small molecule inhibitor belonging to the anilinoquinazoline class of compounds. Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling. It selectively targets and inhibits the tyrosine kinase activity of VEGF receptors, particularly KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1] By blocking these receptors, this compound prevents the downstream signaling cascades that lead to endothelial cell proliferation and migration, crucial processes for angiogenesis (the formation of new blood vessels) that are essential for tumor growth.[1]
Q2: What are the known toxicities and side effects of this compound in mice?
Specific toxicity studies detailing the Maximum Tolerated Dose (MTD) or a comprehensive side effect profile for this compound in mice are not extensively reported in publicly available literature. However, in studies evaluating its anti-tumor efficacy, prolonged oral administration of this compound for up to 10 weeks was reported to be "well-tolerated" in mice bearing human tumor xenografts.[2]
Q3: Are there any documented side effects of this compound in other animal models?
Yes, a notable side effect was observed in a study involving chronic, once-daily oral dosing of this compound to young rats. This study reported a dose-dependent increase in the area of the femoral epiphyseal growth plate.[1] This effect is considered mechanism-related, as VEGF signaling is known to be involved in the process of endochondral ossification, where cartilage is replaced by bone.[1]
Q4: What are the potential class-related side effects that could be anticipated when using this compound or similar VEGFR tyrosine kinase inhibitors in mice?
While specific data for this compound is scarce, studies with other VEGFR tyrosine kinase inhibitors (VEGFR-TKIs) in mice have documented a range of potential adverse effects. These class-related toxicities can provide guidance on what to monitor during in vivo experiments:
-
Gastrointestinal Issues: Diarrhea and weight loss are commonly reported side effects with VEGFR-TKIs.[3][4]
-
Skin and Hair Abnormalities: Researchers have observed skin rash, itching, dry skin, and hair loss in mice treated with related compounds.[1][5]
-
Cardiovascular Effects: Hypertension is a well-documented side effect of VEGF pathway inhibition in both preclinical models and human patients.[6][7]
-
Endocrine and Metabolic Changes: Inhibition of VEGF signaling can impact highly vascularized endocrine organs. For instance, effects on the thyroid have been noted, potentially leading to hypothyroidism.[6][8]
-
Renal Effects: Proteinuria can be an indicator of renal vascular injury, a known complication of anti-VEGF therapies.[6][8]
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause & Explanation | Recommended Actions & Monitoring |
| Significant Weight Loss in Treated Mice | This is a common toxicity associated with VEGFR-TKIs, potentially due to gastrointestinal distress, reduced appetite, or other systemic effects.[3] | 1. Ensure accurate dosing and vehicle preparation.2. Monitor body weight daily.3. Provide nutritional support (e.g., hydrogel, high-calorie food) if necessary.4. Consider reducing the dose or adjusting the dosing schedule.5. If weight loss exceeds 15-20% of baseline, consult institutional animal care and use committee (IACUC) protocols for endpoints. |
| Skin Rash, Hair Loss, or Dermatitis | These are known class effects of compounds that inhibit EGFR and VEGFR pathways. The skin's normal physiology can be disrupted, leading to inflammation and hair follicle abnormalities.[1][5] | 1. Document the onset and severity of skin lesions with photographs.2. Check for signs of infection at the site of the rash.3. Ensure bedding is clean and dry to minimize irritation.4. Consider a dose reduction to see if the skin condition improves. |
| Diarrhea or Loose Stool | VEGFR-TKIs can affect the gastrointestinal mucosa, leading to diarrhea.[4] This can contribute to dehydration and weight loss. | 1. Monitor cage for evidence of diarrhea.2. Ensure mice have free access to water to prevent dehydration.3. If severe, consider dose interruption or reduction.4. Consult with a veterinarian for supportive care options. |
| Lethargy or Reduced Activity | This can be a general sign of toxicity or may be related to specific effects such as hypothyroidism or cardiac dysfunction, which have been associated with VEGF pathway inhibition.[4][6] | 1. Perform regular clinical observation of animal behavior and posture.2. Ensure the observed lethargy is not due to tumor burden.3. If lethargy is severe, it may be an indicator of significant toxicity, warranting a dose reduction or cessation of treatment according to IACUC guidelines. |
Data Presentation: Dosing in Murine Efficacy Studies
The following table summarizes dosing regimens for this compound used in anti-tumor efficacy studies in mice. Note that these are not established toxicological limits.
| Tumor Model | Mouse Strain | Dose Range (mg/kg/day) | Administration Route | Duration | Reference |
| PC-3 (Prostate) | Athymic Mice | 12.5, 25, 50, 100 | Oral (gavage) | Not specified | [2] |
| Calu-6 (Lung) | Athymic Mice | 12.5, 25, 50, 100 | Oral (gavage) | Not specified | [2] |
| MDA-MB-231 (Breast) | Athymic Mice | 12.5, 25, 50, 100 | Oral (gavage) | Not specified | [2] |
| SKOV-3 (Ovarian) | Athymic Mice | 12.5, 25, 50, 100 | Oral (gavage) | Not specified | [2] |
| PC-3 (Prostate) | Athymic Mice | 100 | Oral (gavage) | 10 weeks | [2] |
| HCT8/S11 (Colon) | Athymic Mice | 50 | Oral (gavage) | Not specified | [9] |
| PDVC57B (Squamous Cell Carcinoma) | C57Bl/6 Mice | 50 | Oral (gavage) | Up to 22 days | [10] |
Experimental Protocols
Example Protocol for an In Vivo Anti-Tumor Efficacy Study
This protocol is based on methodologies described for evaluating this compound in human tumor xenograft models.[2][10]
-
Animal Model:
-
Athymic (nu/nu) mice, typically 6-8 weeks old, are used for human tumor xenografts. For syngeneic models, an immunocompetent strain like C57Bl/6 is appropriate.[10]
-
-
Tumor Cell Implantation:
-
Human tumor cells (e.g., PC-3, Calu-6) are cultured under standard conditions.
-
A suspension of 5 x 10⁶ to 10 x 10⁶ cells in 0.1 mL of serum-free medium or PBS is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size, typically around 0.3–0.5 cm³.
-
Tumor volume is calculated using the formula: (length × width²)/2.
-
Mice are randomized into control and treatment groups (n=10 mice per group is common).[2]
-
-
Drug Preparation and Administration:
-
Monitoring and Endpoints:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
Mice are monitored daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss).
-
The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1.5-2.0 cm³) or if unacceptable toxicity is observed.
-
At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker assessment).
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of adverse effects of anti-VEGF therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. pnas.org [pnas.org]
- 9. Effect of Lapatinib on the Development of Estrogen Receptor–Negative Mammary Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Technical Support Center: Mechanisms of Resistance to ZD-4190
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of VEGF receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1). This inhibition blocks the downstream signaling cascades initiated by VEGF, leading to the suppression of angiogenesis, which is crucial for tumor growth and metastasis.
Q2: Is resistance to this compound expected to arise from mutations in the target endothelial cells?
It is generally believed that acquired resistance to anti-angiogenic therapies like this compound is less likely to be caused by genetic mutations in endothelial cells.[1] Endothelial cells are considered more genetically stable compared to tumor cells.[1] Therefore, resistance mechanisms are more likely to originate from the tumor cells themselves or from adaptive changes within the tumor microenvironment.
Q3: What are the likely mechanisms of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are limited, based on research with similar VEGFR tyrosine kinase inhibitors (TKIs) like Vandetanib (ZD6474) and Cediranib (AZD2171), several mechanisms are likely to contribute:
-
Activation of Bypass Signaling Pathways: Tumor cells can compensate for the inhibition of VEGFR signaling by upregulating alternative pro-angiogenic pathways. These can include:
-
Fibroblast Growth Factor (FGF) and its receptor (FGFR)
-
Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR)
-
Hepatocyte Growth Factor (HGF) and its receptor (c-MET)
-
Angiopoietin-1/2 and their receptor (Tie-2)
-
-
Alterations in the Tumor Microenvironment: The tumor microenvironment can adapt to VEGFR inhibition by:
-
Recruitment of pro-angiogenic bone marrow-derived cells, such as myeloid cells.
-
Increased activity of cancer-associated fibroblasts (CAFs) which can secrete alternative growth factors.
-
-
Intrinsic Tumor Cell Adaptations:
-
Activation of downstream signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.
-
A shift in tumor cell phenotype, such as through epithelial-to-mesenchymal transition (EMT), leading to increased invasion and reduced dependence on angiogenesis.
-
-
On-Target Modifications (less common for endothelial cells): While less likely in endothelial cells, tumor cells that express VEGFR might develop secondary mutations in the receptor that prevent this compound binding. This has been observed with other TKIs, for instance, in the RET proto-oncogene for Vandetanib.[2]
Q4: Can this compound treatment induce hypoxia, and what are the consequences?
Yes, by inhibiting the formation of new blood vessels, this compound can lead to increased hypoxia (low oxygen levels) within the tumor. Hypoxia can act as a selective pressure, favoring the survival and growth of tumor cells that are less dependent on a rich blood supply and are often more aggressive and invasive.
Troubleshooting Guides for Experimental Issues
This section provides guidance for common issues encountered during in vitro and in vivo experiments studying resistance to this compound.
In Vitro Experiments
Issue 1: Difficulty in Generating a this compound Resistant Cell Line.
-
Possible Cause 1: Inappropriate Starting Concentration. The initial concentration of this compound may be too high, leading to widespread cell death rather than the selection of resistant clones.
-
Troubleshooting: Start with a concentration around the IC20 or IC50 of the parental cell line.[3] Gradually increase the concentration in a stepwise manner as cells adapt.
-
-
Possible Cause 2: Inconsistent Drug Exposure. Fluctuations in the drug concentration can hinder the selection of a stable resistant phenotype.
-
Troubleshooting: Maintain a continuous exposure to the drug, changing the media with fresh this compound at regular intervals (e.g., every 2-3 days).
-
-
Possible Cause 3: Cell Line Characteristics. Some cell lines may be inherently less prone to developing resistance.
-
Troubleshooting: Consider using a different cancer cell line. If possible, use a cell line known to be sensitive to VEGFR inhibition.
-
Issue 2: Resistant Cell Line Loses its Resistant Phenotype over Time.
-
Possible Cause: Lack of Continuous Selective Pressure. In the absence of this compound, the resistant phenotype may not provide a growth advantage, and the cell population could revert to a more sensitive state.
-
Troubleshooting: Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound. Periodically verify the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.
-
In Vivo Experiments
Issue 3: Tumor Xenografts Initially Respond to this compound but then Resume Growth.
-
Possible Cause: Development of Acquired Resistance. This is an expected outcome and the primary subject of investigation. The tumor has likely adapted to the VEGFR blockade.
-
Troubleshooting/Next Steps: This is the point at which to investigate the mechanisms of resistance. Excise the resistant tumors and perform molecular and histological analyses. Compare these with tumors from the sensitive (initial treatment) phase and control (vehicle-treated) groups. Analyze for changes in gene expression, protein levels of bypass pathway components, and markers of EMT.
-
Issue 4: High Variability in Tumor Response to this compound within the Same Experimental Group.
-
Possible Cause 1: Inconsistent Drug Administration. Oral gavage can lead to variability in drug absorption.
-
Troubleshooting: Ensure consistent and accurate dosing for all animals.
-
-
Possible Cause 2: Tumor Heterogeneity. The initial tumor cell population may be heterogeneous, with pre-existing subclones that have varying sensitivity to this compound.
-
Troubleshooting: Use a well-characterized and homogeneous cell line for implantation. Increase the number of animals per group to improve statistical power.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Resistant vs. Sensitive Cells
| Parameter | Parental (Sensitive) Cells | This compound Resistant Cells | Fold Change |
| IC50 of this compound | 0.5 µM | 10 µM | 20-fold increase |
| VEGFR-2 Phosphorylation (relative units) | 100 | 40 | 60% decrease |
| p-Akt Levels (relative units) | 50 | 150 | 3-fold increase |
| p-STAT3 Levels (relative units) | 30 | 120 | 4-fold increase |
| FGF2 mRNA Expression (relative fold change) | 1.0 | 8.0 | 8-fold increase |
| c-MET mRNA Expression (relative fold change) | 1.0 | 6.5 | 6.5-fold increase |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine the IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Seed the parental cells and expose them to this compound at a concentration equal to their IC20 or IC50.[3]
-
Stepwise Dose Escalation: Maintain the cells in the presence of this compound, changing the medium every 2-3 days. Once the cells resume a normal growth rate, increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Repeat and Select: Repeat the dose escalation process over several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of this compound compared to the parental line.
-
Characterize the Resistant Line: Once a resistant line is established, confirm the shift in IC50. Maintain the resistant cells in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
-
Cell Lysis: Grow both parental and this compound resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., VEGFR-2, Akt, ERK, STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: this compound inhibits the VEGF signaling pathway.
Caption: Activation of bypass pathways in this compound resistance.
Caption: Workflow for studying this compound resistance.
References
Technical Support Center: ZD-4190 Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ZD-4190 dosage to maximize efficacy while managing toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, specifically KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1] By inhibiting these receptors on endothelial cells, this compound blocks VEGF-stimulated signaling, leading to the inhibition of angiogenesis (new blood vessel formation) and a reduction in tumor vascular permeability.[1] Its anti-tumor effect is primarily cytostatic, meaning it inhibits tumor growth, rather than being directly cytotoxic to tumor cells.[1]
Q2: What is a typical effective dose of this compound in mouse xenograft models?
A2: Daily oral administration of this compound has shown significant anti-tumor activity in various human tumor xenograft models, including breast, lung, prostate, and ovarian cancers.[1] Doses ranging from 50 mg/kg/day to 100 mg/kg/day have been reported to be effective.[1] For example, a dose of 100 mg/kg/day for 21 days resulted in 79-95% tumor growth inhibition across different models, and sustained administration for 10 weeks led to prolonged tumor cytostasis in a prostate cancer model.[1] Another study reported a 70% reduction in tumor growth in a colon cancer model with a daily oral dose of 50 mg/kg for 3 weeks.
Q3: How should this compound be prepared and administered for in vivo studies?
A3: For oral administration in mice, this compound can be suspended in a vehicle such as 1% Polysorbate 80. Administration is typically performed daily via oral gavage.
Q4: What are the expected toxicities associated with this compound and other VEGFR inhibitors?
A4: this compound, as a VEGFR inhibitor, is expected to exhibit on-target toxicities related to its mechanism of action. In preclinical studies, a dose-dependent increase in the femoral epiphyseal growth plate area has been observed in young, growing rats, which is consistent with the inhibition of VEGF signaling essential for normal bone development.[1]
While specific toxicology data for this compound is limited in publicly available literature, toxicities common to the class of VEGFR tyrosine kinase inhibitors can be anticipated. These may include:
-
Hypertension: An on-target effect due to the role of VEGF in maintaining normal blood pressure.
-
Diarrhea: A common gastrointestinal toxicity.
-
Hand-Foot Syndrome (HFS): Characterized by redness, swelling, and pain on the palms of the hands and soles of the feet.[2]
-
Fatigue and Asthenia: General feelings of tiredness and weakness.[3]
-
Stomatitis/Mucositis: Inflammation and ulceration of the mucous membranes in the mouth.[2]
Troubleshooting Guide: Managing Efficacy and Toxicity
This guide provides a question-and-answer format to address specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting/Monitoring Recommendation |
| Suboptimal anti-tumor efficacy | Inadequate Dose: The administered dose may be too low for the specific tumor model. | Dose Escalation: Consider a dose-escalation study, starting from a reported effective dose (e.g., 50 mg/kg/day) and increasing to higher doses (e.g., 100 mg/kg/day or higher), while carefully monitoring for toxicity. |
| Drug Formulation/Administration: Improper suspension or administration of this compound can lead to inconsistent dosing. | Verify Formulation: Ensure this compound is homogenously suspended in the vehicle before each administration. Confirm accurate oral gavage technique. | |
| Tumor Model Resistance: The tumor model may have intrinsic or acquired resistance to anti-angiogenic therapy. | Investigate Resistance Mechanisms: Analyze the tumor microenvironment for expression of alternative pro-angiogenic factors. Consider combination therapy with cytotoxic agents or other targeted therapies. | |
| Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur) | Dose-Related Toxicity: The administered dose may be too high, leading to adverse effects. | Dose Reduction/Interruption: Temporarily interrupt dosing to allow for recovery. If toxicity persists upon re-challenge, consider reducing the dose. |
| Off-Target Effects: While this compound is selective, high concentrations could lead to off-target kinase inhibition. | Monitor Organ Function: Conduct regular monitoring of animal health, including body weight, food and water intake, and clinical signs. At study termination, perform histopathological analysis of major organs. | |
| Hypertension | On-Target VEGFR Inhibition: Inhibition of VEGF signaling can lead to an increase in blood pressure. | Blood Pressure Monitoring: If feasible, monitor blood pressure in treated animals. In clinical settings with VEGFR inhibitors, anti-hypertensive medications are used for management. |
| Diarrhea | Gastrointestinal Toxicity: Common with many tyrosine kinase inhibitors. | Supportive Care: Ensure animals have free access to water to prevent dehydration. Monitor for severity and consider dose modification if diarrhea is severe or persistent. |
| Hand-Foot Syndrome (manifesting as paw redness/swelling in rodents) | Cutaneous Toxicity: A known class effect of VEGFR inhibitors. | Visual Inspection: Regularly inspect the paws of the animals for any signs of redness, swelling, or blistering. Dose reduction or interruption may be necessary if severe. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in Xenograft Models
| Tumor Model | Dose (mg/kg/day) | Dosing Schedule | Efficacy Outcome |
| PC-3 (Prostate) | 100 | Daily Oral Gavage (10 weeks) | Sustained inhibition of tumor growth[1] |
| Various (Breast, Lung, Prostate, Ovarian) | 100 | Daily Oral Gavage (21 days) | 79-95% inhibition of tumor growth[1] |
| HCT8/S11 (Colon) | 50 | Daily Oral Gavage (21 days) | 70% reduction of tumor growth |
| Minimal Residual Carcinoma | 50 | Daily Oral Gavage (22 days) | Prevention of tumor outgrowth from a minimal number of cells[4] |
Table 2: Potential Toxicities Associated with VEGFR Inhibitors and Monitoring Parameters
| Toxicity | Potential Clinical Signs in Animals | Monitoring Parameters | Management Strategy |
| Mechanism-Based | |||
| Epiphyseal Growth Plate Alterations (in young animals) | Changes in long bone growth | Histopathology of long bones at necropsy | N/A (Expected on-target effect in growing animals)[1] |
| Hypertension | Not readily apparent without measurement | Blood pressure monitoring (if available) | Dose modification |
| Common Class-Related | |||
| Diarrhea | Loose stools, dehydration | Daily observation of fecal consistency, body weight | Supportive care, dose modification |
| Hand-Foot Syndrome | Paw redness, swelling, tenderness | Regular visual inspection of paws | Dose modification |
| Fatigue/Asthenia | Reduced activity, lethargy | Observation of general activity and behavior | Dose modification |
| Stomatitis/Mucositis | Reduced food intake, oral lesions | Examination of the oral cavity (if feasible) | Supportive care, dose modification |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using caliper measurements (Volume = (length x width²)/2).
-
Randomization: When tumors reach the desired size, randomize animals into treatment and control groups.
-
This compound Preparation: Prepare a suspension of this compound in 1% Polysorbate 80. Ensure the suspension is homogenous by vortexing before each use.
-
Administration: Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 50 mg/kg or 100 mg/kg).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, fur, activity, stool consistency).
-
-
Endpoint: Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint. Euthanize animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: this compound Mechanism of Action.
Caption: this compound In Vivo Efficacy Study Workflow.
Caption: Troubleshooting Suboptimal Efficacy.
References
- 1. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors | Semantic Scholar [semanticscholar.org]
- 4. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]
ZD-4190 Technical Support Center: Solution Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ZD-4190 in solution and recommended storage conditions. The following information is designed to help users mitigate common experimental issues and ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is considered insoluble in water and ethanol. For in vivo oral administration, this compound can be prepared as a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na).
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in DMSO. Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability of this compound. Recommendations are summarized in the table below.
Q4: Is this compound sensitive to light?
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can increase the risk of compound degradation and the introduction of moisture, which may impact stability. Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent may have absorbed water, reducing solubility. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Ensure the use of anhydrous, high-purity DMSO. |
| Inconsistent or lower than expected activity in experiments. | The compound may have degraded due to improper storage or handling. | Prepare a fresh working solution from a new aliquot of the stock solution. If the problem continues, use a fresh vial of this compound powder to prepare a new stock solution. Review storage and handling procedures to ensure compliance with best practices. |
| Change in color of the stock solution over time. | This may indicate degradation of the compound. | Discard the solution and prepare a fresh stock solution from the solid compound. Ensure the solution is stored under the recommended conditions (protected from light and at the correct temperature). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Insoluble |
| Ethanol | Insoluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Long-term | Store in a dry, dark place. |
| 0-4°C | Short-term | Store in a dry, dark place. | |
| DMSO Stock Solution | -20°C | Long-term | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Extended long-term | For archival purposes. Aliquot into single-use vials. Protect from light. | |
| In-vivo Suspension (CMC-Na) | Prepare fresh for each use | N/A | Ensure the suspension is homogeneous before administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Forced Degradation Study for Assessing Stability
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate this compound solution with a dilute acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate this compound solution with a dilute base (e.g., 0.1 N NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Analysis:
-
At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Quantify the remaining parent compound and identify any major degradation products.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Logical steps for troubleshooting inconsistent experimental outcomes.
Validation & Comparative
A Comparative Analysis of ZD-4190 and Sunitinib in Preclinical Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data for two tyrosine kinase inhibitors, ZD-4190 and sunitinib, in the context of renal cell carcinoma (RCC) models. While sunitinib is a well-established therapeutic agent for RCC with extensive preclinical and clinical data, information on this compound in RCC-specific models is not available in the reviewed literature. Therefore, this comparison presents data for this compound from other solid tumor models to offer a mechanistic and potential efficacy parallel.
Executive Summary
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with proven anti-angiogenic and anti-tumor effects in renal cell carcinoma. Its mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases, leading to a reduction in tumor growth and vascularity.[1][2][3][4]
This compound is a potent and specific inhibitor of VEGFR tyrosine kinases, primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[5][6] Preclinical studies in various solid tumor xenograft models, such as prostate, breast, lung, and ovarian cancer, have demonstrated its anti-angiogenic and tumor-growth inhibitory properties.[5][6][7] However, to date, no direct studies of this compound in renal cell carcinoma models have been published.
This guide will present the available preclinical data for both compounds to facilitate an indirect comparison of their mechanisms and potential efficacy.
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) | Source |
| This compound | KDR (VEGFR-2) | 29 ± 4 | [5] |
| Flt-1 (VEGFR-1) | 708 ± 63 | [5] | |
| Sunitinib | PDGFRβ | 2 | [4] |
| VEGFR2 (Flk-1) | 80 | [4] | |
| c-Kit | Reported | [4] | |
| FLT3 | Reported |
Table 2: In Vitro Cellular Proliferation
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| This compound | HUVEC (VEGF-stimulated) | Endothelial | 0.05 | [5] |
| Sunitinib | 786-O | Renal Cell Carcinoma | 4.6 (95% CI 1.1–18.4) | [8] |
| ACHN | Renal Cell Carcinoma | 1.9 (95% CI 0.75–5.9) | [8] | |
| Caki-1 | Renal Cell Carcinoma | 2.8 (95% CI 0.6–12.7) | [8] | |
| 786-P (parental) | Renal Cell Carcinoma | 5.2 (95% CI 3.4–7.8) | [8] | |
| 786-R (resistant) | Renal Cell Carcinoma | 22.6 (95% CI 15.5–36.1) | [8] | |
| Caki-1 | Renal Cell Carcinoma | 2.2 | [9] |
Table 3: In Vivo Xenograft Studies
| Compound | Tumor Model | Host | Dosing | Tumor Growth Inhibition | Source |
| This compound | PC-3 | Nude Mice | 100 mg/kg/day, p.o. | Sustained inhibition over 10 weeks | [5][6] |
| Calu-6 (Lung) | Nude Mice | 100 mg/kg/day, p.o. | 79-95% inhibition after 21 days | [5] | |
| MDA-MB-231 (Breast) | Nude Mice | 100 mg/kg/day, p.o. | Significant inhibition | [5] | |
| OVCAR-3 (Ovarian) | Nude Mice | 100 mg/kg/day, p.o. | Significant inhibition | [5] | |
| Sunitinib | HEK293 | NOD-SCID Mice | Not specified | Clear reduction in tumor growth | [1] |
| 786-O (RCC) | Not specified | Not specified | Reduced tumor growth | [2] | |
| RenCa (murine RCC) | Not specified | Not specified | Significant reduction in tumor volume | [10] | |
| Human cRCC xenografts | Mice | Not specified | Inhibition of tumor growth | [11] |
Signaling Pathways
Below are diagrams illustrating the targeted signaling pathways of this compound and sunitinib.
References
- 1. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Tumor Growth and Sensitization to Sunitinib by RNA Interference Targeting Programmed Death-ligand 1 in Mouse Renal Cell Carcinoma RenCa Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cox-2 inhibition enhances the activity of sunitinib in human renal cell carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-Angiogenic Therapies: ZD-4190 vs. Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two anti-angiogenic therapies, ZD-4190 and bevacizumab. While both agents target the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of tumor angiogenesis, they do so through distinct mechanisms, leading to differences in their biological activity and clinical development trajectories. This document summarizes their mechanisms of action, presents preclinical efficacy data in a comparative format, outlines detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is an orally active, small molecule tyrosine kinase inhibitor (TKI) that targets the intracellular kinase domains of VEGF receptors, primarily VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1] In contrast, bevacizumab (Avastin®) is a humanized monoclonal antibody that specifically binds to and neutralizes the extracellular VEGF-A ligand, preventing it from activating its receptors on endothelial cells.[2] Preclinical studies have demonstrated the anti-tumor efficacy of both agents across a range of cancer models. However, the clinical development of this compound was discontinued, with AstraZeneca shifting focus to a successor compound, ZD6474 (vandetanib), which targets multiple receptor tyrosine kinases including VEGFR, EGFR, and RET.[3][4][5][6] Bevacizumab, on the other hand, has achieved widespread clinical use and is approved for the treatment of various cancers.
Data Presentation: Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the in vitro and in vivo activities of this compound and bevacizumab.
Table 1: In Vitro Activity Against VEGF Signaling and Endothelial Cell Proliferation
| Parameter | This compound | Bevacizumab | Reference |
| Target | VEGFR-2 (KDR) and VEGFR-1 (Flt-1) tyrosine kinases | Extracellular VEGF-A | [1] |
| Mechanism of Action | ATP-competitive inhibition of intracellular receptor tyrosine kinase phosphorylation | Sequesters VEGF-A, preventing receptor binding | [1][2] |
| IC50 (VEGFR-2/KDR Kinase Inhibition) | 0.04 µM | Not Applicable | [7] |
| IC50 (VEGF-stimulated HUVEC Proliferation) | 0.05 µM | Not Applicable (Reported as ED50 of 50 ± 5 ng/mL for murine equivalent A4.6.1) | [7] |
Table 2: In Vivo Anti-Tumor Efficacy in Human Tumor Xenograft Models
| Tumor Model | Agent | Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Calu-6 (Lung) | This compound | 100 mg/kg/day, p.o. | 88% TGI | [7] |
| PC-3 (Prostate) | This compound | 100 mg/kg/day, p.o. | 95% TGI | [7] |
| SK-OV-3 (Ovarian) | This compound | 100 mg/kg/day, p.o. | 79% TGI | [7] |
| HCT-116 (Colon) | This compound | 50 mg/kg/day, p.o. | Significant tumor growth delay | [8] |
| HT-29 (Colon) | Bevacizumab | 5 mg/kg, single i.p. injection | Significant tumor growth delay at days 3, 5, and 8 | [8] |
| Canine Hemangiopericytoma | Bevacizumab | Twice per week for 21 days, i.p. | Suppressed tumor growth by inhibiting angiogenesis | [9] |
| Feline Mammary Carcinoma | Bevacizumab | Not Specified | Suppressed tumor growth by inhibiting angiogenesis and enhancing apoptosis | [10] |
| Colorectal Cancer (Patient-Derived) | Bevacizumab | Not Specified | 49% TGI | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of this compound and bevacizumab in the context of the VEGF signaling pathway.
References
- 1. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective Inhibition of Xenografts of Hepatocellular Carcinoma (HepG2) by Rapamycin and Bevacizumab in an Intrahepatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
ZD-4190: A Comparative Guide to its Anti-Tumor Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor efficacy of ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, across various cancer types. The information is compiled from preclinical studies to offer a detailed overview of its activity and a comparison with other relevant anti-angiogenic agents.
Executive Summary
This compound is a small molecule inhibitor targeting VEGF receptor tyrosine kinases, primarily KDR (VEGFR-2) and Flt-1 (VEGFR-1), crucial mediators of angiogenesis.[1] Preclinical studies have demonstrated its broad-spectrum anti-tumor activity in a variety of human tumor xenograft models, including breast, lung, prostate, and ovarian cancers.[1] The primary mechanism of action is the inhibition of tumor angiogenesis, leading to cytostatic effects on tumor growth rather than direct cytotoxicity to tumor cells.[2] This guide presents available quantitative data on its efficacy, details the experimental protocols used in these studies, and provides a comparative perspective with its clinical successor, vandetanib (ZD-6474), and other widely used VEGF inhibitors like sorafenib and sunitinib.
Data Presentation: Anti-Tumor Efficacy of this compound and Comparators
The following tables summarize the anti-tumor efficacy of this compound and other selected VEGF inhibitors in preclinical xenograft models. It is important to note that direct head-to-head comparative studies of this compound with sorafenib and sunitinib are limited in publicly available literature; therefore, the data is compiled from separate studies and should be interpreted with this consideration.
Table 1: Preclinical Efficacy of this compound in Various Xenograft Models
| Cancer Type | Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Lung Cancer | Calu-6 | 100 mg/kg/day, oral, 21 days | 79 | [2] |
| Breast Cancer | MDA-MB-231 | 50 mg/kg/day, oral, 22 days | Significant tumor area reduction | [3] |
| Prostate Cancer | PC-3 | 100 mg/kg/day, oral, 21 days | 95 | [2] |
| Ovarian Cancer | SK-OV-3 | 100 mg/kg/day, oral, 21 days | 85 | [2] |
| Colon Cancer | HCT8/S11 | 50 mg/kg/day, oral, 21 days | Significant tumor growth inhibition | [4] |
| Residual Carcinoma | PDVC57B | 50 mg/kg/day, oral, 22 days | Prevention of tumor outgrowth | [3] |
Table 2: Comparative Preclinical Efficacy of Other VEGF Inhibitors
| Compound | Cancer Type | Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Vandetanib (ZD-6474) | Hepatocellular Carcinoma | HuH-7 | 75 mg/kg/day, oral, 21 days | ~94 | [5] |
| Non-Small Cell Lung Cancer | Geo | 50 mg/kg/day, oral | Significant inhibition | [6] | |
| Sorafenib | Renal Cell Carcinoma | 786-O | 30 mg/kg/day, oral | 80 | [7] |
| Hepatocellular Carcinoma | PLC/PRF/5 | 30 mg/kg/day, oral | Complete tumor growth inhibition | [7] | |
| Colon Carcinoma | HCT-116 | 30 mg/kg/day, oral, 14 days | 64 | [7] | |
| Sunitinib | Renal Cell Carcinoma | HEK293 | 40 mg/kg/day, oral, 11 days | Clear reduction in tumor growth | [8] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 80 mg/kg/2 days, oral, 4 weeks | 90.4 | [9] | |
| Hepatocellular Carcinoma | HepG2 | Dose-dependent growth inhibition | [10] |
Experimental Protocols
The following is a generalized, detailed methodology for a typical in vivo tumor xenograft study to evaluate the efficacy of a VEGF inhibitor like this compound, synthesized from standard operating procedures.
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines (e.g., Calu-6, PC-3, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animals: Immunocompromised mice (e.g., athymic nude or NOD-SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
Cells are harvested during the exponential growth phase and resuspended in a sterile, serum-free medium or a mixture with Matrigel.
-
A specific number of cells (typically 1 x 10^6 to 10 x 10^6) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
4. Drug Preparation and Administration:
-
This compound is suspended in a vehicle solution (e.g., 1% polysorbate 80 in sterile water).
-
The drug is administered orally via gavage at the specified dose and schedule (e.g., 50 or 100 mg/kg, once daily).
-
The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Tumor growth is monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Body weight and general health of the animals are monitored as indicators of toxicity.
6. Immunohistochemical Analysis:
-
At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections are stained with antibodies against markers of angiogenesis (e.g., CD31) to assess microvessel density.
Mandatory Visualization
Below are diagrams illustrating the VEGF signaling pathway targeted by this compound and a typical experimental workflow for evaluating its anti-tumor efficacy.
Caption: VEGF Signaling Pathway Inhibition by this compound.
References
- 1. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Vandetanib plus docetaxel versus docetaxel as second-line treatment for patients with advanced non-small-cell lung cancer (ZODIAC): a double-blind, randomised, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Biomarkers for ZD-4190 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for evaluating the treatment response of ZD-4190, an orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1][2] this compound specifically targets VEGFR-2 (KDR) and VEGFR-1 (Flt-1), thereby inhibiting VEGF-stimulated endothelial cell proliferation and angiogenesis, a critical process for tumor growth.[1][2] The following sections detail the preclinical efficacy of this compound, potential biomarkers for anti-angiogenic therapy, relevant experimental protocols, and a comparison with alternative treatments.
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in a variety of human tumor xenograft models. Its primary mechanism is the inhibition of angiogenesis rather than direct cytotoxic effects on tumor cells.[1][3]
Summary of this compound Antitumor Activity in Xenograft Models
| Tumor Model | Dose of this compound (oral, daily) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Calu-6 (Lung) | 100 mg/kg | 21 days | 79-95 | [3] |
| PC-3 (Prostate) | 100 mg/kg | 21 days | 79-95 | [3] |
| LoVo (Colon) | 100 mg/kg | 21 days | 79-95 | [3] |
| OVCAR-3 (Ovarian) | 100 mg/kg | 21 days | 79-95 | [3] |
| PC-3 (Prostate) | 100 mg/kg | 10 weeks | Sustained Inhibition | [3] |
Pharmacodynamic Effects of this compound in a PC-3 Prostate Tumor Xenograft Model
| Parameter | Treatment Regimen | Change from Baseline | Reference |
| Vascular Permeability (Ktrans) | 100 mg/kg, 2 doses over 1 day | 31% reduction | [4] |
| Vascular Permeability (Ktrans) | 100 mg/kg, 8 doses over 7 days | 53% reduction | [4] |
| Tumor Vascular Permeability | 100 mg/kg, 2 doses over 1 day | 43% reduction | [5] |
| Tumor Vascular Volume | 100 mg/kg, 2 doses over 1 day | 30% reduction | [5] |
| Tumor Blood Flow | 100 mg/kg, 2 doses over 1 day | 42% reduction | [5] |
Potential Biomarkers for this compound Treatment Response
The identification of reliable predictive biomarkers for anti-VEGF therapies has been a significant challenge. While specific biomarker data for this compound is limited, insights can be drawn from the broader class of VEGF/VEGFR inhibitors. Potential biomarkers can be categorized as circulating factors, imaging-based markers, and tissue-based markers.
Circulating Biomarkers
| Biomarker | Rationale | Potential Clinical Utility |
| VEGF-A | As the primary target ligand, its levels may reflect the biological activity of the drug. | Baseline and changes in plasma VEGF-A levels are being investigated as potential predictive markers for some anti-VEGF agents. |
| Placental Growth Factor (PlGF) | A member of the VEGF family that also binds to VEGFR-1 and can modulate angiogenesis. | Changes in PlGF levels have been explored as a pharmacodynamic and potential predictive biomarker for anti-VEGF therapies. |
| Soluble VEGFR-2 (sVEGFR-2) | The extracellular domain of the receptor shed into circulation, which may be modulated by treatment. | Changes in sVEGFR-2 levels could indicate target engagement and pathway modulation. |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Involved in angiogenesis and tumor progression. | High baseline levels of PAI-1 have been associated with better outcomes for patients treated with some anti-VEGF drugs.[6][7] |
| VEGF-D | Another VEGF family member implicated in tumor angiogenesis and lymphangiogenesis. | Its utility may depend on the specific anti-VEGF agent used.[6][7] |
Imaging Biomarkers
| Biomarker | Method | Rationale | Potential Clinical Utility |
| Vascular Permeability and Perfusion | Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) | Measures changes in blood flow, blood volume, and vessel permeability, which are directly affected by VEGF inhibition. | As demonstrated with this compound, a reduction in parameters like Ktrans can serve as an early pharmacodynamic marker of treatment effect.[4][5] |
Experimental Protocols
Human Tumor Xenograft Model for Efficacy Testing
-
Cell Culture: Human tumor cell lines (e.g., PC-3, Calu-6) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used as hosts.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[8]
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[8]
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at the desired dose. The vehicle used for this compound suspension (e.g., 1% polysorbate 80) is given to the control group.[9]
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, calculated by comparing the mean tumor volume in the treated group to the control group at the end of the study. Other endpoints can include tumor weight at necropsy and survival.
Measurement of Circulating Biomarkers (ELISA)
-
Sample Collection: Whole blood is collected from mice via cardiac puncture or tail vein bleeding at specified time points (e.g., baseline and post-treatment).
-
Plasma/Serum Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA for plasma) or in tubes without anticoagulant to allow clotting for serum. Samples are centrifuged to separate plasma or serum. It is crucial to be consistent with the sample type (plasma vs. serum) as biomarker concentrations can differ.[10]
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for the biomarker of interest (e.g., anti-VEGF-A).
-
The plate is blocked to prevent non-specific binding.
-
Standards and samples (plasma or serum) are added to the wells.
-
A detection antibody, often biotinylated, is added.
-
A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Quantification: The concentration of the biomarker in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the recombinant biomarker.
Signaling Pathway of this compound Inhibition
This compound acts by competitively inhibiting ATP binding to the intracellular tyrosine kinase domain of VEGFR-1 and VEGFR-2. This blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.
Comparison with Alternative VEGF/VEGFR Inhibitors
This compound is one of many tyrosine kinase inhibitors developed to target the VEGF pathway. The table below compares this compound to some other well-known VEGFR TKIs.
| Feature | This compound | Sunitinib | Sorafenib | Axitinib |
| Primary Targets | VEGFR-1, VEGFR-2 | VEGFRs, PDGFRs, c-KIT | VEGFRs, PDGFRs, RAF kinases | VEGFR-1, VEGFR-2, VEGFR-3 |
| Approval Status | Investigational | Approved | Approved | Approved |
| Common Indications | N/A (preclinical) | Renal Cell Carcinoma, GIST | Renal Cell Carcinoma, Hepatocellular Carcinoma | Renal Cell Carcinoma |
| Known Predictive Biomarkers | Limited data | Hypertension, sVEGFR-3, VEGF-A (under investigation) | Limited consistent data | Hypertension, sVEGFR-2 (under investigation) |
Conclusion
While this compound demonstrated promising preclinical anti-angiogenic and anti-tumor activity, the lack of robust clinical data and validated predictive biomarkers is a significant limitation. For researchers investigating this compound or similar compounds, a multi-faceted approach to biomarker evaluation is recommended. This should include the measurement of circulating factors like VEGF-A and PlGF, alongside pharmacodynamic assessments using imaging techniques such as DCE-MRI. Future studies should aim to correlate baseline biomarker levels and their on-treatment changes with treatment efficacy to identify patient populations most likely to benefit from this class of anti-angiogenic agents.
References
- 1. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dynamic contrast-enhanced MRI of vascular changes induced by the VEGF-signalling inhibitor ZD4190 in human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced capillary perfusion and permeability in human tumour xenografts treated with the VEGF signalling inhibitor ZD4190: an in vivo assessment using dynamic MR imaging and macromolecular contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum and plasma determination of angiogenic and anti-angiogenic factors yield different results: the need for standardization in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Insights: ZD-4190 and the Rationale for Combination with Immunotherapy
A Comparative Analysis of VEGF/VEGFR Inhibition in Immuno-Oncology
While direct preclinical data for ZD-4190 in combination with immunotherapy remains to be extensively published, its role as a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling provides a strong rationale for its potential synergy with immunotherapeutic agents. This guide compares the preclinical monotherapy data of this compound with findings for other VEGF/VEGFR inhibitors that have been evaluated in combination with immunotherapy, offering insights for researchers and drug development professionals.
This compound is a small molecule inhibitor of VEGF receptor tyrosine kinases, KDR and Flt-1.[1][2] By blocking VEGF signaling, this compound has demonstrated broad-spectrum anti-tumor efficacy in various preclinical models through the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth.[1][2] This anti-angiogenic activity leads to tumor cytostasis, as evidenced in multiple human tumor xenograft models, including breast, lung, prostate, and ovarian cancers.[1][2]
The tumor microenvironment (TME) is often characterized by abnormal vasculature, which can hinder the infiltration and function of anti-tumor immune cells. VEGF itself is an immunomodulatory factor that can promote an immunosuppressive TME.[3][4][5] By normalizing tumor vasculature and reducing the immunosuppressive effects of VEGF, VEGF/VEGFR inhibitors are being explored to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors (ICIs).
Mechanism of Action: this compound and VEGF Signaling
This compound targets the tyrosine kinase activity of VEGF receptors, primarily KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] This inhibition blocks downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Preclinical Performance of this compound (Monotherapy)
Preclinical studies have consistently demonstrated the anti-tumor activity of this compound as a single agent. Oral administration of this compound has been shown to significantly inhibit the growth of various established human tumor xenografts.
| Tumor Model | Dosing | Endpoint | Result | Reference |
| Human Tumor Xenografts (Breast, Lung, Prostate, Ovarian) | Daily oral dosing | Tumor Growth | Significant antitumor activity | [1][2] |
| PC-3 Human Prostate Tumor Xenograft | 100 mg/kg/day for 10 weeks | Tumor Growth | Sustained inhibition of tumor growth | [2] |
| HCT8/S11 Human Colon Cancer Xenografts | 50 mg/kg/day | Tumor Growth | 70% inhibition of tumor growth | [6] |
| Rodent Model of Residual Carcinoma | Immediate treatment | Tumor Outgrowth | Prevention of outgrowth of up to 2.5 x 10^5 cells | [7][8] |
Comparative Preclinical Data: Other VEGF/VEGFR Inhibitors with Immunotherapy
While direct combination data for this compound is lacking in the provided results, studies with other VEGF/VEGFR inhibitors highlight the potential of this combination strategy. These studies show that combining anti-angiogenic agents with immunotherapy can lead to enhanced anti-tumor responses.
| VEGF/VEGFR Inhibitor | Immunotherapy | Tumor Model | Key Findings | Reference |
| Bevacizumab (anti-VEGF) | Cytokine-Induced Killer (CIK) cells | Human Lung Adenocarcinoma Xenograft | Improved antitumor effect compared to monotherapy | [3] |
| Anti-VEGF Antibody | Anti-PD-L1 Antibody | Mouse Model | Inhibited tumor growth and increased CD8+ T cell infiltration | [3] |
| Sunitinib (VEGFR inhibitor) | Agonist antibody of death receptor-5 | Mouse Model | Reduced tumor growth rate and increased CD4+ and CD8+ T cells | [3] |
| Bevacizumab (anti-VEGF) | Not specified | Colorectal Cancer and NSCLC patients | Increased cytotoxic T cell levels | [4] |
| Sunitinib (VEGFR inhibitor) | Not specified | Mouse Cancer Models | Increased levels of CD4+ and CD8+ T cells with stronger cytotoxic activity | [4] |
Experimental Protocols
A general workflow for preclinical evaluation of a VEGF inhibitor in combination with immunotherapy is outlined below.
Caption: General experimental workflow for preclinical combination studies.
Detailed methodologies for the cited experiments would include specifics on the cell lines used, the strain and age of the mice, the preparation and administration of the therapeutic agents, the frequency and method of tumor measurement, and the specific antibodies and techniques used for flow cytometry and immunohistochemistry.
Conclusion
The preclinical data for this compound demonstrates its efficacy as a monotherapy in inhibiting tumor growth through the targeting of VEGF-driven angiogenesis. Although direct preclinical evidence for this compound combined with immunotherapy is not yet widely available, the compelling results from studies combining other VEGF/VEGFR inhibitors with immunotherapies provide a strong rationale for investigating such a combination. The ability of VEGF/VEGFR inhibitors to modulate the tumor microenvironment suggests that this compound could potentially enhance the efficacy of immune checkpoint inhibitors and other immunotherapies by promoting an immune-supportive TME. Further preclinical studies are warranted to explore this promising therapeutic strategy.
References
- 1. ZD4190: an orally active inhibitor of vascular endothelial growth factor signaling with broad-spectrum antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. VEGF/VEGFR-Targeted Therapy and Immunotherapy in Non-small Cell Lung Cancer: Targeting the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Combination of Immune Checkpoint Blockade and Angiogenesis Inhibitors in the Treatment of Advanced Non-Small Cell Lung Cancer [frontiersin.org]
- 5. The Impact of VEGF Inhibition on Clinical Outcomes in Patients With Advanced Non-Small Cell Lung Cancer Treated With Immunotherapy: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of vascular endothelial growth factor (VEGF)-165 and semaphorin 3A-mediated cellular invasion and tumor growth by the VEGF signaling inhibitor ZD4190 in human colon cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ZD-4190: A Procedural Guide
General Handling and Storage Precautions
Prior to disposal, proper handling and storage of ZD-4190 are paramount to minimize exposure and ensure safety.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols. |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and designated chemical storage area away from incompatible materials. |
| Spill Management | In case of a spill, avoid generating dust. Carefully clean the area using appropriate absorbent materials and dispose of the cleaning materials as hazardous waste. |
This compound Disposal Workflow
The disposal of this compound must be managed through a structured workflow that prioritizes safety and regulatory compliance. The following diagram illustrates the logical steps to be taken.
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocol outlines the necessary steps for its proper disposal.
-
Consult with Environmental Health and Safety (EHS): Before initiating any disposal procedures, contact your institution's EHS office. They will provide guidance on the specific regulatory requirements (local, state, and federal) for hazardous waste disposal and inform you of the approved waste management procedures at your facility.
-
Waste Characterization: Based on its chemical structure and intended use as a bioactive compound, this compound should be treated as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Proper Containment:
-
Place this compound waste, including any contaminated materials such as gloves, pipette tips, and empty vials, into a designated hazardous waste container that is compatible with the chemical.
-
The container must be in good condition, leak-proof, and have a secure lid.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". List all constituents if it is a mixture.
-
-
Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible waste streams to prevent any potential chemical reactions.
-
Arrange for Professional Disposal: Coordinate with your EHS department to arrange for the pickup and disposal of the waste by a licensed hazardous waste management company. These professionals are equipped to handle and transport chemical waste safely and in compliance with all regulations.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and the waste disposal vendor. Accurate documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."
By adhering to this structured and cautious approach, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Safeguarding Researchers: A Comprehensive Guide to Handling ZD-4190
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of ZD-4190, a potent VEGF receptor tyrosine kinase inhibitor. Adherence to these protocols is critical to minimize exposure risk and ensure the integrity of research.
When handling any potent small molecule inhibitor like this compound, a thorough risk assessment should be conducted.[1][2] This includes evaluating the quantity of the compound being used, the frequency of handling, and the specific procedures being performed. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary line of defense to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to select PPE that is appropriate for the potential hazards involved in the specific laboratory procedures being conducted.[1][4][5]
| Body Part | Required PPE | Specifications and Best Practices |
| Body | Laboratory Coat | A buttoned, knee-length lab coat should be worn to protect against splashes and spills. For procedures with a higher risk of contamination, consider a disposable gown.[1][5] |
| Hands | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection. Gloves should be changed immediately if contaminated and disposed of as hazardous waste.[4] |
| Eyes | Safety Goggles | Safety goggles that provide a complete seal around the eyes are necessary to protect against splashes. A face shield should be worn in addition to goggles when there is a significant splash risk.[4][6] |
| Respiratory | N95 Respirator or higher | A properly fitted N95 respirator or a higher level of respiratory protection may be necessary when handling the solid form of the compound or when there is a risk of aerosolization. The need for respiratory protection should be determined by a risk assessment.[5] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
All waste generated from the handling of this compound should be treated as hazardous chemical waste.[7][8] Follow your institution's specific guidelines for the disposal of hazardous materials. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a scheduled pickup of the labeled waste containers. Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.[7]
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks and fostering a culture of safety within the laboratory.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. escopharma.com [escopharma.com]
- 3. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
